1-Acetyl-3,3-dimethylindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,3-dimethyl-2H-indol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-8-12(2,3)10-6-4-5-7-11(10)13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWPWPPRAYOLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=CC=CC=C21)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-3,3-dimethylindoline
This guide provides a comprehensive overview of the chemical properties of 1-Acetyl-3,3-dimethylindoline, a heterocyclic compound of interest in synthetic chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information on its logical synthesis, its precursor 3,3-dimethylindoline, and the closely related analogue 1-acetylindoline to provide a robust technical profile for researchers, scientists, and professionals in drug development.
Introduction and Molecular Structure
1-Acetyl-3,3-dimethylindoline belongs to the N-acetylated indoline family. The indoline core is a common scaffold in biologically active molecules and natural products. The N-acetylation modifies the electronic properties and reactivity of the indoline nitrogen, while the gem-dimethyl substitution at the C3 position introduces steric hindrance and locks the conformation of the five-membered ring, which can have significant implications for its interaction with biological targets. Understanding the chemical properties of this molecule is crucial for its potential application in medicinal chemistry and materials science.
The molecular structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, which is acetylated at the nitrogen atom and bears two methyl groups at the C3 position.
Synthesis of 1-Acetyl-3,3-dimethylindoline
The most logical and efficient synthesis of 1-Acetyl-3,3-dimethylindoline involves a two-step process: first, the synthesis of the precursor 3,3-dimethylindoline, followed by its N-acetylation.
Step 1: Synthesis of 3,3-Dimethylindoline
A common and effective method for the synthesis of 3,3-disubstituted indolines is the Fischer indole synthesis [1][2]. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.
-
Formation of the Hydrazone: Phenylhydrazine is reacted with isobutyraldehyde (2-methylpropanal) in an acidic medium (e.g., acetic acid) to form the corresponding phenylhydrazone.
-
Cyclization: The formed hydrazone is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid or zinc chloride, to induce a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield 3,3-dimethylindoline[4].
-
Work-up and Purification: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified by distillation or column chromatography.
Step 2: N-Acetylation of 3,3-Dimethylindoline
The secondary amine of the 3,3-dimethylindoline precursor can be readily acetylated using standard acylation methods. The use of acetic anhydride is a common and efficient approach[5][6].
-
Reaction Setup: 3,3-Dimethylindoline is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Addition of Reagents: A slight excess of acetic anhydride is added to the solution, often in the presence of a base like triethylamine or pyridine to scavenge the acetic acid byproduct.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude 1-Acetyl-3,3-dimethylindoline. Further purification can be achieved by recrystallization or column chromatography.
Physicochemical Properties
While specific experimental data for 1-Acetyl-3,3-dimethylindoline is scarce, the properties of its precursor and a close structural analogue are presented below for reference and estimation.
| Property | 3,3-Dimethylindoline (Precursor)[7] | 1-Acetylindoline (Analogue)[8] | 1-Acetyl-3,3-dimethylindoline (Predicted) |
| CAS Number | 1914-02-9 | 16078-30-1 | Not available |
| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₁NO | C₁₂H₁₅NO |
| Molecular Weight | 147.22 g/mol | 161.20 g/mol | 189.26 g/mol |
| Melting Point | 34 °C | 102-104 °C | Likely a solid, higher than precursor |
| Boiling Point | 60 °C at 2 Torr | Not available | Higher than precursor |
| Appearance | Light yellow solid | Solid | Expected to be a solid |
| Solubility | Soluble in common organic solvents |
Spectroscopic Characterization (Predicted)
The expected spectroscopic data for 1-Acetyl-3,3-dimethylindoline can be inferred from its structure and by comparison with related compounds like 1-acetylindoline.
¹H NMR Spectroscopy
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The proton ortho to the nitrogen may be shifted downfield due to the acetyl group.
-
Methylene Protons (C2): A singlet at approximately δ 3.8-4.2 ppm for the two protons at the C2 position.
-
Gem-Dimethyl Protons (C3): A sharp singlet at approximately δ 1.3-1.6 ppm, integrating to six protons.
-
Acetyl Protons: A singlet at approximately δ 2.2-2.4 ppm, integrating to three protons.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the range of δ 168-172 ppm for the amide carbonyl.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm).
-
Quaternary Carbon (C3): A signal for the C3 carbon bearing the two methyl groups.
-
Methylene Carbon (C2): A signal for the C2 methylene carbon.
-
Gem-Dimethyl Carbons: A signal for the two equivalent methyl carbons.
-
Acetyl Methyl Carbon: A signal around δ 24 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch (Amide): A strong absorption band in the region of 1650-1680 cm⁻¹. This is a characteristic peak for the N-acetyl group.
-
C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the fingerprint region (1450-1600 cm⁻¹).
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 189. A prominent fragment would likely be the loss of the acetyl group (M-43) to give a fragment at m/z = 146, corresponding to the 3,3-dimethylindolinium cation. Further fragmentation of the indoline ring would also be observed.
Chemical Reactivity
The chemical reactivity of 1-Acetyl-3,3-dimethylindoline is primarily governed by the N-acetyl group and the aromatic ring.
Reactivity of the N-Acetyl Group
The amide bond of the N-acetyl group is relatively stable but can undergo hydrolysis under strong acidic or basic conditions to regenerate 3,3-dimethylindoline[9][10]. The carbonyl oxygen is a site for protonation or coordination with Lewis acids, which can activate the amide bond. Reduction of the amide, for example with strong reducing agents like lithium aluminum hydride (LiAlH₄), would yield N-ethyl-3,3-dimethylindoline.
Electrophilic Aromatic Substitution
The N-acetyl group is an ortho, para-directing group, but it is also deactivating towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the benzene ring would require forcing conditions and would be expected to occur primarily at the para-position (C5) to the nitrogen atom.
Potential Applications
Given the prevalence of the indoline scaffold in pharmaceuticals, 1-Acetyl-3,3-dimethylindoline and its derivatives are valuable building blocks for the synthesis of novel drug candidates. The gem-dimethyl group can impart specific conformational constraints that may be beneficial for binding to protein targets. The N-acetyl group can be a handle for further functionalization or can be removed to liberate the free amine for subsequent reactions.
Conclusion
1-Acetyl-3,3-dimethylindoline is a synthetically accessible derivative of the indoline heterocyclic system. While direct and extensive characterization data is limited in the public domain, its chemical properties can be reliably predicted based on established synthetic routes and the well-understood chemistry of its precursor and related N-acetylated indolines. This guide provides a foundational understanding for researchers looking to synthesize, characterize, and utilize this compound in their scientific endeavors.
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PubChem. (n.d.). 3,3-Dimethyl-1,3-dihydro-indol-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). N-Acetylindole. In NIST Chemistry WebBook. Retrieved from [Link]
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Spectroscopic Data for 1-Acetyl-3,3-dimethylindoline: An In-depth Technical Guide
Introduction to 1-Acetyl-3,3-dimethylindoline and its Spectroscopic Characterization
1-Acetyl-3,3-dimethylindoline belongs to the indoline family, a class of nitrogen-containing heterocyclic compounds that are prevalent in many natural products and pharmacologically active molecules. The acetylation of the indoline nitrogen and the presence of gem-dimethyl groups at the 3-position significantly influence its chemical properties and biological activity. Spectroscopic analysis is indispensable for confirming the structure, purity, and electronic environment of this molecule. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS characteristics, providing a foundational understanding for its identification and further investigation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-Acetyl-3,3-dimethylindoline.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the indoline ring, and the methyl protons of the acetyl and gem-dimethyl groups. The predicted chemical shifts are based on the analysis of related structures such as N-acetylindoline and molecules containing a 3,3-dimethylindoline core.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Acetyl-3,3-dimethylindoline
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic (H4, H5, H6, H7) | 7.0 - 7.5 | Multiplet | 4H |
| Methylene (C2-H₂) | ~3.9 | Singlet | 2H |
| Acetyl (CH₃) | ~2.2 | Singlet | 3H |
| gem-Dimethyl (C3-(CH₃)₂) | ~1.3 | Singlet | 6H |
Causality behind Experimental Choices:
The choice of a standard deuterated solvent like chloroform-d (CDCl₃) is crucial for obtaining high-resolution spectra, as it dissolves the compound without introducing interfering proton signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for accurate chemical shift referencing. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the aromatic proton signals.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-Acetyl-3,3-dimethylindoline in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electron-withdrawing effect of the acetyl group and the substitution pattern of the indoline ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Acetyl-3,3-dimethylindoline
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~169 |
| Aromatic (C3a, C7a) | ~140, ~130 |
| Aromatic (C4, C5, C6, C7) | 115 - 128 |
| Methylene (C2) | ~55 |
| Quaternary (C3) | ~40 |
| Acetyl (CH₃) | ~24 |
| gem-Dimethyl (C(CH₃)₂) | ~28 |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrument Setup: Use the same tuned and shimmed instrument.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 0-200 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the FID similarly to the ¹H NMR data. Reference the spectrum to the residual solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of 1-Acetyl-3,3-dimethylindoline is expected to show characteristic absorption bands for the amide carbonyl group, aromatic C-H bonds, and aliphatic C-H bonds. The absence of an N-H stretch is a key feature confirming N-acetylation.
Table 3: Predicted IR Absorption Bands for 1-Acetyl-3,3-dimethylindoline
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Amide) | 1650 - 1680 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
Causality behind Experimental Choices:
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples, requiring minimal sample preparation. Alternatively, a KBr pellet can be used for solid samples to obtain a high-quality spectrum.
Experimental Protocol for FT-IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The instrument's software will automatically perform the background subtraction. Analyze the resulting spectrum to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1-Acetyl-3,3-dimethylindoline, the molecular ion peak and characteristic fragment ions are predicted.
Table 4: Predicted Mass Spectrometry Data for 1-Acetyl-3,3-dimethylindoline
| m/z | Predicted Ion | Notes |
| 189 | [M]⁺ | Molecular Ion |
| 174 | [M - CH₃]⁺ | Loss of a methyl radical |
| 146 | [M - COCH₃]⁺ | Loss of the acetyl group |
| 132 | [M - COCH₃ - CH₃ + H]⁺ | Further fragmentation |
Causality behind Experimental Choices:
Electron Ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns, which are useful for structural analysis and library matching. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is beneficial for determining the exact mass and elemental composition of the ions.
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile liquids.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Predicted Fragmentation Pathway
The fragmentation of 1-Acetyl-3,3-dimethylindoline is expected to be initiated by the loss of electrons from the nitrogen atom or the aromatic ring. Key fragmentation steps would involve the cleavage of the acetyl group and the loss of methyl groups from the C3 position.
Caption: Predicted major fragmentation pathway of 1-Acetyl-3,3-dimethylindoline in EI-MS.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Acetyl-3,3-dimethylindoline. By leveraging data from analogous structures, we have established a robust framework for the identification and characterization of this compound using NMR, IR, and MS techniques. The detailed protocols and interpretations presented herein will serve as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and materials science, enabling them to confidently work with this and similar molecular architectures.
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An In-depth Technical Guide to the Synthesis of 1-Acetyl-3,3-dimethylindoline: A Starting Materials Perspective
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-Acetyl-3,3-dimethylindoline, a valuable heterocyclic building block. The document is structured for researchers, chemists, and professionals in drug development, offering an in-depth analysis of the selection of starting materials and the rationale behind process choices. The synthesis is logically bifurcated into two core transformations: the construction of the 3,3-dimethylindoline scaffold via the Fischer indole synthesis and its subsequent N-acetylation. Each section elucidates the underlying chemical mechanisms, provides detailed, field-proven experimental protocols, and presents comparative data to inform methodological decisions. Through a synthesis of established literature and practical insights, this guide aims to serve as an authoritative resource for the efficient and reproducible preparation of the target compound.
Part I: Constructing the Core Scaffold: The Synthesis of 3,3-Dimethylindoline
The primary and most industrially viable route to the 3,3-dimethylindoline core is a two-step process commencing with the celebrated Fischer indole synthesis to form an indolenine intermediate, which is subsequently reduced to the desired indoline.
The Fischer Indole Synthesis: A Classic Route to the Indole Nucleus
Discovered by Hermann Emil Fischer in 1883, this reaction remains a cornerstone of heterocyclic chemistry for producing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][2] The reaction proceeds through a phenylhydrazone intermediate which, after protonation, undergoes a crucial[3][3]-sigmatropic rearrangement to forge the indole framework.[1][4][5]
1.1. Strategic Selection of Starting Materials
The identity of the final indole is dictated entirely by the choice of the two primary reactants:
-
Aryl Hydrazine Component: For the synthesis of the unsubstituted 3,3-dimethylindoline core, phenylhydrazine is the requisite starting material. It serves as the source of the benzene ring and the nitrogen atom at the 1-position.
-
Carbonyl Component: To install the gem-dimethyl group at the 3-position, a four-carbon carbonyl compound is required. Isobutyraldehyde (2-methylpropanal) is the ideal choice. It reacts with phenylhydrazine to form the necessary phenylhydrazone precursor.[6]
1.2. Mechanistic Deep Dive: From Phenylhydrazine to Indolenine
The reaction is catalyzed by a range of Brønsted or Lewis acids, such as polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or methanesulfonic acid (MSA).[1][2][6] The accepted mechanism involves several distinct steps:[1][4]
-
Hydrazone Formation: Phenylhydrazine and isobutyraldehyde undergo a condensation reaction to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer, a critical step for the subsequent rearrangement.
-
[3][3]-Sigmatropic Rearrangement: Following protonation of the enamine, the key C-C bond is formed via a concerted, six-electron pericyclic rearrangement, breaking the weak N-N bond.[5]
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring aminal.
-
Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia (NH₃) to yield the thermodynamically stable, conjugated 2,3,3-trimethylindolenine intermediate.
Reduction of the Indolenine Intermediate
The Fischer synthesis yields 2,3,3-trimethylindolenine, which contains an endocyclic imine. To obtain the desired indoline, this C=N bond must be selectively reduced.
2.1. Selection of Reducing Agent
The choice of reducing agent is critical to ensure chemoselectivity, avoiding over-reduction of the aromatic ring.
-
Sodium Borohydride (NaBH₄): This is the preferred reagent for this transformation.[6] It is a mild and selective hydride donor, perfectly suited for reducing imines to amines without affecting the benzene ring. Its operational simplicity and safety profile make it ideal for both lab-scale and larger preparations.
2.2. Experimental Protocol: Synthesis of 3,3-Dimethylindoline
The following two-step, one-pot protocol is adapted from established procedures.[6]
Step A: Fischer Indole Synthesis
-
To a dry reaction vessel under a nitrogen atmosphere, charge phenylhydrazine (1.0 eq) and a suitable solvent such as heptane.
-
Cool the mixture and slowly add isobutyraldehyde (1.1 eq).
-
Add methanesulfonic acid (MSA) (2.0 eq) dropwise, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until hydrazone formation and cyclization are complete, as monitored by TLC or HPLC.
Step B: In-situ Reduction
-
Cool the reaction mixture containing the crude 2,3,3-trimethylindolenine to 0-5 °C.
-
Separately prepare a solution of sodium borohydride (NaBH₄) (1.5 eq) in an appropriate solvent (e.g., water basified to pH >10 with NaOH).
-
Slowly add the NaBH₄ solution to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture for 2-4 hours at low temperature.
-
Upon completion, perform a standard aqueous workup. Quench cautiously with water, separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., isopropyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,3-dimethylindoline, which can be purified by vacuum distillation or crystallization of its HCl salt.[6]
Part II: N-Acetylation of the 3,3-Dimethylindoline Core
With the core scaffold in hand, the final step is the installation of the acetyl group onto the secondary amine of the indoline ring. This is a classic nucleophilic acyl substitution reaction.
Selection of the Acetylating Agent
The efficiency and practicality of the N-acetylation step depend heavily on the choice of the acetyl source.
-
Acetic Anhydride: This is the most common and cost-effective reagent for N-acetylation.[7][8] It reacts readily with the indoline nitrogen. The reaction produces one equivalent of acetic acid as a byproduct, which should be neutralized by a base.
-
Acetyl Chloride: While highly reactive, acetyl chloride is often less desirable due to its moisture sensitivity and the generation of corrosive hydrogen chloride (HCl) gas.[3][9] Its use necessitates a stoichiometric amount of a non-nucleophilic base to act as an acid scavenger.
-
Thioesters (e.g., S-methyl butanethioate): These represent a milder class of acylating agents, suitable for substrates with sensitive functional groups.[10] However, for a robust substrate like 3,3-dimethylindoline, their use is less common and offers little advantage over acetic anhydride.
For this synthesis, acetic anhydride provides the optimal balance of reactivity, cost, and ease of handling.
The Role of a Base Catalyst
A base is typically included to accelerate the reaction and neutralize the acidic byproduct.
-
Tertiary Amines (e.g., Triethylamine, Pyridine): These act as both catalysts and acid scavengers.
-
4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts alongside a stoichiometric base, DMAP is a hyper-nucleophilic catalyst that significantly accelerates the rate of acylation.[7]
Mechanistic Pathway: Nucleophilic Acyl Substitution
The N-acetylation proceeds via a straightforward and well-established mechanism:
-
The lone pair of electrons on the indoline nitrogen atom performs a nucleophilic attack on one of the electrophilic carbonyl carbons of acetic anhydride.
-
This forms a tetrahedral intermediate.
-
The intermediate collapses, expelling the acetate anion as a stable leaving group.
-
The added base deprotonates the resulting N-acylated ammonium species to yield the final, neutral 1-Acetyl-3,3-dimethylindoline product.
Experimental Protocol: N-Acetylation
-
Dissolve 3,3-dimethylindoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with water, a mild acidic solution (e.g., 1M HCl) to remove excess base, a mild basic solution (e.g., saturated NaHCO₃) to remove excess acetic acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 1-Acetyl-3,3-dimethylindoline, which can be further purified by recrystallization or column chromatography if necessary.
Data Summary: Starting Materials and Reagents
The following table provides a consolidated overview of the primary materials and conditions for each key transformation.
| Transformation Stage | Primary Starting Material | Key Reagents & Catalysts | Typical Solvent(s) | Expected Yield |
| Fischer Synthesis | Phenylhydrazine | Isobutyraldehyde, Methanesulfonic Acid (MSA) | Heptane, Toluene | High (>85%)[6] |
| Indolenine Reduction | 2,3,3-Trimethylindolenine | Sodium Borohydride (NaBH₄) | Heptane / Aqueous Base | High (>90%)[6] |
| N-Acetylation | 3,3-Dimethylindoline | Acetic Anhydride, Triethylamine (TEA), DMAP (cat.) | Dichloromethane (DCM) | Very High (>95%) |
Conclusion
The synthesis of 1-Acetyl-3,3-dimethylindoline is a robust and well-characterized process rooted in fundamental organic reactions. The most logical and efficient pathway relies on two key stages: the Fischer indole synthesis of a 3,3-dimethylindoline precursor followed by its N-acetylation. For the initial ring construction, phenylhydrazine and isobutyraldehyde are the indispensable starting materials, which upon acid catalysis and subsequent reduction with sodium borohydride yield the indoline core. The final acetylation is most effectively achieved using acetic anhydride in the presence of a suitable base. This guide has detailed the causality behind these experimental choices, providing a clear and reproducible framework for researchers and drug development professionals. By understanding the function and interplay of these selected starting materials, scientists can confidently and efficiently produce this important synthetic intermediate.
References
- DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines.
-
3-acetylindole - Sciencemadness Discussion Board. [Link]
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Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - Molecules, 2022. National Institutes of Health (PMC). [Link]
- WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.
-
Fischer indole synthesis - Wikipedia. [Link]
-
Synthesis and Structure of 3,3-Dimethylindoline Squaraine Rotaxanes - University of Notre Dame. [Link]
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Acylation Reaction of the 3,3-Dimethylisoquinoline Series Enaminonitrile (I) and Properties... - ResearchGate. [Link]
-
3-Substituted indole: A review - International Journal of Chemical Studies, 2019. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source - Beilstein Journal of Organic Chemistry, 2022. National Institutes of Health (PMC). [Link]
- US2765320A - Preparation of 2, 3-dimethylindole.
-
(PDF) Fischer Indole Synthesis - ResearchGate. [Link]
-
Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones - Synfacts, 2011. [Link]
-
3-Acetylindole - PubChem, National Institutes of Health. [Link]
-
Fischer indole synthesis -[3][3]-sigmatropic rearrangement - ChemTube3D. [Link]
-
Synthesis of 3-Acetyl indole from 1,3- diacetylindole... - ResearchGate. [Link]
-
Deacylative alkylation (DaA) of N-methyl-3-acetyl-2-oxindole... - ResearchGate. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - Molecules, 2005. National Institutes of Health (PMC). [Link]
-
(PDF) A convenient preparation of indoline - ResearchGate. [Link]
-
Preparation of 3,3-disubstituted oxindoles by addition of malonates to 3-halo-3-oxindoles - Tetrahedron Letters, 2007. [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. [Link]
- CN115745817A - Method for preparing 3-(dimethylamino)-1-(naphthalene-1-yl)-1-acetone hydrochloride.
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An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-Acetyl-3,3-dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-3,3-dimethylindoline is a heterocyclic molecule of significant interest in medicinal chemistry and drug development due to its presence as a core scaffold in a variety of biologically active compounds. A thorough understanding of its three-dimensional structure, electronic properties, and bonding characteristics is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the molecular architecture of 1-Acetyl-3,3-dimethylindoline, integrating theoretical insights with a practical guide to its synthesis and spectroscopic characterization. We will delve into the nuances of its bonding, the influence of its constituent functional groups on its overall conformation and reactivity, and provide detailed protocols for its unequivocal identification.
Introduction: The Significance of the Indoline Scaffold
The indoline ring system, a saturated analog of indole, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the presentation of functional groups, enabling precise interactions with biological targets. The introduction of substituents onto the indoline core allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic optimization.
The subject of this guide, 1-Acetyl-3,3-dimethylindoline, incorporates three key structural modifications to the basic indoline framework: an acetyl group at the nitrogen atom (N1), and two methyl groups at the C3 position. These modifications have profound implications for the molecule's conformation, electronic distribution, and steric profile, which in turn govern its chemical reactivity and biological activity. This guide will systematically dissect these features to provide a holistic understanding of this important molecule.
Molecular Structure and Conformation
The molecular structure of 1-Acetyl-3,3-dimethylindoline is characterized by the fusion of a benzene ring with a five-membered heterocyclic ring containing a nitrogen atom. The IUPAC name for this compound is 1-(3,3-dimethylindolin-1-yl)ethan-1-one. Its molecular formula is C₁₂H₁₅NO, and it has a molecular weight of 189.25 g/mol .
Core Indoline Ring System
The indoline core consists of a planar benzene ring fused to a non-planar, saturated five-membered ring. The C3 carbon atom, bearing the gem-dimethyl groups, is a stereocenter. The fusion of the two rings imparts a significant degree of rigidity to the molecule.
The N-Acetyl Group: Planarity and Rotational Barriers
The acetyl group attached to the indoline nitrogen introduces an amide functionality. Due to the delocalization of the nitrogen lone pair into the carbonyl group, the N-C(O) bond possesses partial double bond character. This restricts rotation around this bond, leading to a planar amide group. The orientation of the acetyl group relative to the indoline ring system is a critical determinant of the molecule's overall shape and accessibility for intermolecular interactions.
The Gem-Dimethyl Group: Steric Influence
The two methyl groups at the C3 position, known as a gem-dimethyl group, introduce significant steric bulk. This steric hindrance influences the puckering of the five-membered ring and can restrict the conformational freedom of adjacent substituents. This feature is often exploited in drug design to lock in a specific bioactive conformation or to prevent metabolic degradation at that position.
Bonding and Electronic Properties
A detailed analysis of the bonding within 1-Acetyl-3,3-dimethylindoline reveals a combination of covalent sigma (σ) bonds, delocalized pi (π) systems, and non-covalent interactions that collectively define its chemical behavior.
Hybridization and Bond Angles
-
Aromatic Ring: The six carbon atoms of the benzene ring are sp² hybridized, resulting in a planar hexagonal geometry with bond angles of approximately 120°.
-
Five-Membered Ring: The nitrogen atom is sp² hybridized due to its involvement in the amide resonance. The C2 and C3a carbon atoms are also sp² hybridized as part of the fused aromatic system. The C3 carbon, bearing the methyl groups, and the C2 carbon are sp³ hybridized, leading to tetrahedral geometries around these centers.
-
Acetyl Group: The carbonyl carbon is sp² hybridized, while the methyl carbon is sp³ hybridized.
Delocalization and Resonance
The primary resonance contributor involves the delocalization of the nitrogen's lone pair of electrons into the carbonyl group of the acetyl moiety. This resonance has two important consequences:
-
Increased Double Bond Character of the N-C(O) Bond: This leads to a shorter bond length and a significant rotational barrier.
-
Decreased Basicity of the Nitrogen Atom: The delocalization of the lone pair makes it less available for protonation, rendering the amide nitrogen significantly less basic than the nitrogen in an amine.
The aromatic ring possesses a delocalized π-electron system, which is responsible for its characteristic stability and reactivity in electrophilic aromatic substitution reactions.
Synthesis and Spectroscopic Characterization
The unequivocal identification of 1-Acetyl-3,3-dimethylindoline relies on a combination of its synthesis from known starting materials and its characterization by modern spectroscopic techniques.
Synthetic Pathway
A common method for the synthesis of N-acetylindoline derivatives involves the acetylation of the corresponding indoline. In this case, 3,3-dimethylindoline serves as the precursor.
Experimental Protocol: Synthesis of 1-Acetyl-3,3-dimethylindoline
-
Dissolution: Dissolve 3,3-dimethylindoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acetylation: Cool the mixture in an ice bath and slowly add acetyl chloride or acetic anhydride dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of 1-Acetyl-3,3-dimethylindoline.
Spectroscopic Analysis
The ¹H NMR spectrum provides valuable information about the number and chemical environment of the protons in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Acetyl-3,3-dimethylindoline
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (H4, H5, H6, H7) | 7.0 - 7.5 | Multiplet | 4H |
| CH₂ (C2) | ~3.9 | Singlet | 2H |
| Acetyl CH₃ | ~2.2 | Singlet | 3H |
| Gem-dimethyl CH₃ | ~1.3 | Singlet | 6H |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Acetyl-3,3-dimethylindoline
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~169 |
| Aromatic (C4, C5, C6, C7, C3a, C7a) | 120 - 150 |
| C2 | ~55 |
| C3 | ~42 |
| Acetyl CH₃ | ~24 |
| Gem-dimethyl CH₃ | ~28 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for 1-Acetyl-3,3-dimethylindoline
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | 1650 - 1680 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its structural elucidation. The expected molecular ion peak [M]⁺ for 1-Acetyl-3,3-dimethylindoline would be at m/z = 189.
Conclusion
1-Acetyl-3,3-dimethylindoline is a molecule with a rich structural and electronic landscape. Its indoline core, N-acetyl group, and gem-dimethyl substituents each contribute uniquely to its overall properties. A comprehensive understanding of its molecular structure and bonding, as detailed in this guide, is essential for leveraging this scaffold in the design and synthesis of new chemical entities with potential therapeutic applications. The synthetic and spectroscopic protocols provided herein offer a practical framework for the preparation and unambiguous identification of this important compound.
References
Due to the lack of specific literature exclusively detailing the molecular structure and bonding of 1-Acetyl-3,3-dimethylindoline, this guide is based on established principles of organic chemistry and spectroscopy, and data from closely related compounds. For further reading on the synthesis and applications of indoline derivatives, the following resources are recommended:
-
Synthesis of 3-acetyl indole derivatives: For general procedures on the acylation of indole and indoline systems.[1]
- Spectroscopic data of acetylated indoles: For comparative analysis of NMR and IR d
- Computational studies of indole derivatives: For theoretical insights into the electronic and steric properties of rel
Sources
An In-depth Technical Guide to the Physical Properties of 1-Acetyl-3,3-dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physical properties, specifically the melting and boiling points, of the heterocyclic compound 1-Acetyl-3,3-dimethylindoline. A comprehensive literature search reveals a notable absence of experimentally determined data for this specific molecule. Consequently, this guide provides a multi-faceted approach for the scientific professional. Firstly, it presents the known physical properties of the structurally analogous compound, 1-Acetylindoline, to offer a preliminary comparative baseline. Secondly, and most critically, it outlines detailed, field-proven experimental protocols for the precise determination of the melting and boiling points of novel or uncharacterized substances such as 1-Acetyl-3,3-dimethylindoline. These methodologies are presented with an emphasis on the underlying scientific principles, ensuring both accuracy and reproducibility in a laboratory setting.
Current State of Knowledge and Comparative Analysis
As of the latest literature review, there are no published experimental values for the melting and boiling points of 1-Acetyl-3,3-dimethylindoline. This absence of data underscores the novelty of the compound and necessitates experimental determination for its full characterization.
In the absence of direct data, we can look to structurally similar compounds to form a hypothesis. The closest analogue with available data is 1-Acetylindoline, which lacks the gem-dimethyl substitution at the C3 position. The physical properties of 1-Acetylindoline are summarized below.
| Property | Value | Source |
| Melting Point | 102-104 °C | |
| Boiling Point | 355.1 ± 21.0 °C at 760 mmHg |
Expert Insight: The introduction of the two methyl groups at the 3-position in 1-Acetyl-3,3-dimethylindoline is expected to influence its physical properties compared to 1-Acetylindoline. The increased molecular weight and altered crystal packing due to the bulky methyl groups will likely result in a different melting point. The boiling point is also anticipated to be higher due to the increase in molecular mass and van der Waals forces. However, the precise impact can only be determined through empirical measurement.
Experimental Determination of Physical Properties
The following sections provide detailed protocols for the experimental determination of the melting and boiling points of 1-Acetyl-3,3-dimethylindoline. These protocols are designed to be self-validating and are grounded in standard laboratory practices.
Protocol for Melting Point Determination
Causality: The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically <1°C) is characteristic of a pure compound. The presence of impurities will typically depress the melting point and broaden the melting range. The capillary method is a widely used, reliable technique for this determination.
Methodology:
-
Sample Preparation:
-
Ensure the sample of 1-Acetyl-3,3-dimethylindoline is a fine, dry powder. If necessary, gently crush any large crystals with a spatula.
-
Pack a capillary tube to a height of 2-3 mm with the sample by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Place the packed capillary tube into the heating block of the apparatus.
-
-
Measurement:
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point.
-
Once the temperature is within 20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. This slow rate is crucial for an accurate determination.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
-
-
Validation:
-
Perform the measurement in triplicate to ensure reproducibility.
-
If the melting range is broad, consider further purification of the sample (e.g., by recrystallization) and repeat the measurement.
-
Protocol for Boiling Point Determination
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This is a characteristic physical property that is sensitive to changes in atmospheric pressure. This protocol describes the distillation method for determining the boiling point at atmospheric pressure.
Methodology:
-
Apparatus Setup:
-
Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Place a small quantity (e.g., 5-10 mL) of 1-Acetyl-3,3-dimethylindoline and a few boiling chips into the round-bottom flask. The boiling chips are essential to prevent bumping and ensure smooth boiling.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
-
Measurement:
-
Gently heat the flask using a heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
The boiling point is the stable temperature at which the liquid is boiling and the vapor is condensing on the thermometer bulb. Record this temperature.
-
-
Pressure Correction (if necessary):
-
Record the atmospheric pressure at the time of the experiment.
-
If the atmospheric pressure is significantly different from standard pressure (760 mmHg), a correction may be necessary.
-
-
Safety Precautions:
-
Perform the distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the physical characterization of a novel compound like 1-Acetyl-3,3-dimethylindoline.
Caption: Workflow for the physical characterization of a novel compound.
Conclusion
While published data on the physical properties of 1-Acetyl-3,3-dimethylindoline are currently unavailable, this guide provides the necessary framework for its experimental determination. By following the detailed protocols for melting and boiling point analysis, researchers can confidently and accurately characterize this compound. The comparative data from 1-Acetylindoline serves as a useful, albeit preliminary, reference point. The rigorous experimental approach outlined herein is fundamental to the robust characterization of new chemical entities in drug discovery and development.
References
- This guide was developed by Gemini, a large language model from Google, based on established chemical principles and a comprehensive literature search. The protocols provided are standard experimental procedures.
-
Chemsrc. (2025). 1-Acetylindoline | CAS#:16078-30-1. Retrieved from [Link]
Methodological & Application
Application Notes and Protocols for 1-Acetyl-3,3-dimethylindoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-Acetyl-3,3-dimethylindoline is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, which is acetylated at the nitrogen atom and substituted with two methyl groups at the C3 position. The presence of the N-acetyl group significantly influences the electronic properties of the indoline core, withdrawing electron density from the nitrogen and modulating the nucleophilicity of the aromatic ring. The gem-dimethyl substitution at the C3 position provides steric bulk, which can impart unique selectivity in certain chemical transformations. While not as extensively documented in the scientific literature as other indole derivatives like 3-acetylindole, 1-acetyl-3,3-dimethylindoline serves as a valuable scaffold and intermediate in specific synthetic contexts. This guide provides a comprehensive overview of its synthesis and explores its established and potential applications in modern organic synthesis.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of 1-acetyl-3,3-dimethylindoline is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | Not widely reported, expected to be a low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) |
-
¹H NMR: Aromatic protons (multiplets, ~7.0-8.0 ppm), a singlet for the N-acetyl methyl group (~2.2 ppm), a singlet for the C2 methylene protons, and a singlet for the two C3 methyl groups.
-
¹³C NMR: Aromatic carbons, a carbonyl carbon (~168-170 ppm), and aliphatic carbons for the acetyl methyl, C2, C3, and the gem-dimethyl groups.
-
IR Spectroscopy: A strong carbonyl stretch for the amide (~1660-1680 cm⁻¹).
Synthesis of 1-Acetyl-3,3-dimethylindoline: A Multi-step Approach
The synthesis of 1-acetyl-3,3-dimethylindoline is most effectively achieved through a three-step sequence starting from phenylhydrazine and 3-methyl-2-butanone. This pathway involves a Fischer indole synthesis, followed by reduction of the resulting indolenine, and culminating in the N-acetylation of the indoline nitrogen.
Caption: Synthetic workflow for 1-acetyl-3,3-dimethylindoline.
Protocol 1: Synthesis of 3,3-Dimethylindoline (Precursor)
Causality of Experimental Choices: The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde. The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is crucial for promoting the cyclization and subsequent rearrangement. The subsequent reduction of the intermediate 3,3-dimethylindolenine to 3,3-dimethylindoline is necessary as the indolenine is not the final desired heterocyclic core. Sodium borohydride is a mild and effective reducing agent for this transformation.
Step-by-Step Methodology:
-
Fischer Indole Synthesis of 3,3-Dimethylindolenine:
-
To a stirred solution of phenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add 3-methyl-2-butanone (1.1 eq).
-
Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide solution) until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,3-dimethylindolenine.
-
-
Reduction to 3,3-Dimethylindoline:
-
Dissolve the crude 3,3-dimethylindolenine in a suitable solvent (e.g., methanol or ethanol).
-
Carefully add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete by TLC analysis.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to afford 3,3-dimethylindoline, which can be purified by column chromatography if necessary.
-
Protocol 2: N-Acetylation of 3,3-Dimethylindoline
Causality of Experimental Choices: The N-acetylation of the secondary amine of the indoline ring is a standard transformation. Acetyl chloride or acetic anhydride are common and effective acetylating agents. A base, such as triethylamine or N,N-diisopropylethylamine (DIEA), is required to neutralize the HCl or acetic acid byproduct generated during the reaction. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly when using the less reactive acetic anhydride.[1] Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.
Step-by-Step Methodology:
-
To a solution of 3,3-dimethylindoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as N,N-diisopropylethylamine (DIEA) (1.5 eq).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude 1-acetyl-3,3-dimethylindoline by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
Applications in Organic Synthesis
While specific, documented applications of 1-acetyl-3,3-dimethylindoline are not abundant in the current literature, its structural features suggest several potential uses in organic synthesis, primarily leveraging the N-acetyl group as a protecting or directing group and the steric hindrance provided by the gem-dimethyl substituents.
Protecting Group for the Indoline Nitrogen
The N-acetyl group serves as a robust protecting group for the indoline nitrogen, rendering it less nucleophilic and preventing unwanted side reactions at this position. This is particularly important in multi-step syntheses where reactions targeting other parts of the molecule are planned.
Deprotection of the N-Acetyl Group:
The acetyl group can be removed under basic or acidic conditions to regenerate the free indoline.
Caption: General deprotection scheme for 1-acetyl-3,3-dimethylindoline.
Protocol 3: Basic Hydrolysis of 1-Acetyl-3,3-dimethylindoline
-
Dissolve 1-acetyl-3,3-dimethylindoline in a mixture of methanol and water.
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent.
-
Dry the combined organic layers and concentrate to yield 3,3-dimethylindoline.
Potential as a Directing Group in Electrophilic Aromatic Substitution
The N-acetyl group in N-acetylindoline is known to be an ortho- and para-directing group in electrophilic aromatic substitution reactions, with a preference for substitution at the C5 and C7 positions. However, the acetyl group is deactivating, often requiring forcing conditions for these reactions. The steric bulk of the gem-dimethyl groups at C3 in 1-acetyl-3,3-dimethylindoline could potentially influence the regioselectivity of such substitutions, possibly favoring the less sterically hindered C5 position.
Hypothetical Application: Friedel-Crafts Acylation
A potential application could be in a Friedel-Crafts acylation to introduce a carbonyl group onto the benzene ring.
Caption: Hypothetical Friedel-Crafts acylation of 1-acetyl-3,3-dimethylindoline.
Note: This is a proposed application based on the known reactivity of related compounds. Experimental validation would be required to confirm the feasibility and regioselectivity of this transformation for 1-acetyl-3,3-dimethylindoline.
Precursor for More Complex Indoline-Containing Molecules
1-Acetyl-3,3-dimethylindoline can serve as a starting material for the synthesis of more complex molecules of interest in medicinal chemistry and materials science. The indoline scaffold is a common motif in a variety of biologically active compounds. By first constructing the 1-acetyl-3,3-dimethylindoline core, subsequent functionalization of the aromatic ring or modification of the N-acetyl group can be explored to generate a library of novel compounds for screening.
Conclusion
1-Acetyl-3,3-dimethylindoline is a synthetically accessible molecule whose utility in organic synthesis is likely underexplored. The protocols provided herein offer a clear and reliable pathway to its synthesis. While direct applications are not extensively reported, its role as a protected form of 3,3-dimethylindoline and its potential as a substrate for regioselective aromatic substitutions make it a compound of interest for synthetic chemists. The steric hindrance imparted by the gem-dimethyl groups at the C3 position may offer unique reactivity and selectivity that warrants further investigation, particularly in the context of developing novel indoline-based pharmaceuticals and functional materials.
References
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Taiwo, F. O., Obafemi, C. A., Obuotor, E. M., & Olawuni, I. J. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]
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Singh, A. K., Prasad, R. K., & Singh, C. S. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(1), 854-867. [Link]
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Moreno-Cabrerizo, C., et al. (2018). Deacylative alkylation (DaA) of N-methyl-3-acetyl-2-oxindole for the synthesis of symmetrically 3,3-disubstituted 2-oxindoles. An access gate to anticancer agents and natural products. Anais da Academia Brasileira de Ciências, 90(1 suppl 2), 1089-1101. [Link]
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Application Note: Strategic Derivatization of 1-Acetyl-3,3-dimethylindoline for High-Throughput Biological Screening
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This application note presents a detailed guide for the strategic derivatization of a specific, readily accessible starting material, 1-acetyl-3,3-dimethylindoline. We provide a rationale-driven approach to chemical modification, focusing on reactions that introduce diverse functionalities, thereby expanding the chemical space for biological evaluation. This guide details robust protocols for electrophilic aromatic substitution on the indoline core and subsequent biological screening. The methodologies are designed for researchers, scientists, and drug development professionals, with an emphasis on the causality behind experimental choices to empower rational drug design.
Introduction: The Rationale for Derivatization
The 1-acetyl-3,3-dimethylindoline core represents an excellent starting point for a discovery chemistry program. The indoline nucleus, a saturated version of indole, offers a three-dimensional geometry that can be advantageous for fitting into protein binding pockets. The gem-dimethyl group at the C3 position provides steric bulk and locks the conformation, which can lead to increased selectivity for biological targets. The N-acetyl group modulates the electronic properties of the aromatic ring and provides a stable, neutral handle.
However, the parent molecule itself is unlikely to possess potent and specific biological activity. Chemical derivatization is the key to unlocking its potential. By systematically adding different functional groups at specific positions, we can modulate several key properties:
-
Pharmacodynamics: Introducing hydrogen bond donors/acceptors, charged groups, or hydrophobic moieties to improve target binding affinity and specificity.
-
Pharmacokinetics: Modifying lipophilicity (logP), metabolic stability, and solubility to enhance absorption, distribution, metabolism, and excretion (ADME) properties.
-
Novelty: Creating a library of novel chemical entities (NCEs) for intellectual property protection and to explore new biological activities. Indole derivatives have shown a wide range of activities, including anticancer, antioxidant, antimicrobial, and neuroprotective effects.[1][2][3][4]
This guide will focus on one of the most reliable strategies for modifying this scaffold: Electrophilic Aromatic Substitution (EAS) on the electron-rich benzene ring.
Strategic Overview: From Synthesis to Screening
Our experimental approach is designed as a modular workflow. It begins with the functionalization of the core scaffold and progresses to a suite of primary biological assays to identify initial hits.
Caption: High-level workflow from starting material to biological hit identification.
Derivatization Protocols: Electrophilic Aromatic Substitution (EAS)
The benzene portion of the indoline ring is activated towards electrophilic attack by the lone pair of electrons on the nitrogen atom. Although the N-acetyl group is electron-withdrawing and deactivating, the overall system is still sufficiently nucleophilic to undergo EAS reactions. The substitution is predicted to occur primarily at the C5 position, which is para to the activating nitrogen atom.
Protocol 1: Nitration of 1-Acetyl-3,3-dimethylindoline
Scientific Rationale: Introducing a nitro (-NO₂) group provides a powerful electron-withdrawing moiety and a versatile chemical handle. The nitro group can be subsequently reduced to an amine (-NH₂), which can then be further derivatized via acylation, alkylation, or diazotization, dramatically expanding the library's diversity from a single intermediate. Temperature control is critical to prevent dinitration and oxidative degradation.
Materials:
-
1-Acetyl-3,3-dimethylindoline
-
Sulfuric acid (H₂SO₄, 98%)
-
Nitric acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard glassware for organic synthesis
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Acetyl-3,3-dimethylindoline (1.0 eq) in dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Acidification: Slowly add concentrated sulfuric acid (3.0 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 10 minutes.
-
Nitration: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Reaction: Add the pre-formed nitrating mixture to the substrate solution dropwise over 30 minutes. The temperature must be strictly maintained at 0 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (Silica gel, typically using a hexane/ethyl acetate gradient) to afford the desired 5-nitro-1-acetyl-3,3-dimethylindoline.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-Validation & Troubleshooting:
-
Expected Outcome: A yellow crystalline solid. The ¹H NMR should show a characteristic downfield shift and splitting pattern for the aromatic protons consistent with C5 substitution.
-
Troubleshooting: If multiple spots are observed on TLC, it may indicate di-nitration or side products. This is often due to poor temperature control. Ensure the temperature never exceeds 5 °C during acid and nitrating mixture addition.
Caption: Reaction scheme for the nitration of 1-acetyl-3,3-dimethylindoline.
Biological Assay Protocols
After synthesis and purification, the derivative library should be screened for a variety of biological activities. The following are standard, robust, and high-throughput compatible assays.
Protocol 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
Scientific Rationale: Oxidative stress is implicated in many diseases.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[6][7] Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (dissolved in DMSO or methanol)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Experimental Protocol:
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compounds and ascorbic acid (e.g., 1 mg/mL in DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).
-
Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Compound Addition: Add 100 µL of the various concentrations of test compounds or ascorbic acid to the wells. For the blank, add 100 µL of methanol instead of the compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
-
Data Analysis: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
| Compound | IC₅₀ (µg/mL) |
| Ascorbic Acid (Control) | e.g., 8.5 ± 0.7 |
| Derivative 1 | Report Value |
| Derivative 2 | Report Value |
| Caption: Example data table for DPPH assay results. |
Protocol 3: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)
Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8][9] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Test compounds
-
Doxorubicin (positive control)
-
96-well cell culture plate
Experimental Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and doxorubicin for 48-72 hours. Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability:
-
% Viability = (Abs_sample / Abs_control) x 100
-
-
Data Analysis: Plot % viability against concentration to determine the IC₅₀ value (concentration that inhibits 50% of cell growth).
Protocol 4: In Vitro Antimicrobial Activity (Kirby-Bauer Disk Diffusion Assay)
Scientific Rationale: This is a standard, qualitative method to test the susceptibility of bacteria to antimicrobial agents.[10][11] A standardized bacterial inoculum is spread on an agar plate, and paper disks impregnated with the test compound are applied. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm)
-
Test compounds (at a known concentration)
-
Standard antibiotic disk (e.g., Ciprofloxacin, positive control)
-
Sterile swabs, 0.9% saline
Experimental Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known amount of the test compound onto the agar surface. Also, place a positive control antibiotic disk and a negative control disk (with solvent only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the zone of inhibition around each disk.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Ciprofloxacin (Control) | e.g., 25 | e.g., 30 |
| Derivative 1 | Report Value | Report Value |
| Solvent (Negative Control) | 0 | 0 |
| Caption: Example data table for the disk diffusion assay. |
Protocol 5: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)
Scientific Rationale: Neurodegenerative diseases are often linked to oxidative stress and neuronal cell death.[12] This assay models this condition by exposing a neuronal cell line (e.g., SH-SY5Y) to hydrogen peroxide (H₂O₂), a potent ROS, to induce cytotoxicity. The neuroprotective potential of a compound is measured by its ability to rescue the cells from H₂O₂-induced death, which can be quantified using the MTT assay.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete growth medium
-
Hydrogen peroxide (H₂O₂)
-
Test compounds
-
MTT assay reagents (as in Protocol 4.2)
Experimental Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induction of Stress: Add a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) to the wells (except for the control wells) and incubate for 24 hours.
-
Viability Assessment: After incubation, assess the cell viability using the MTT assay as described in Protocol 4.2.
-
Data Analysis: Compare the viability of cells pre-treated with the compound and exposed to H₂O₂ against cells exposed to H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.
Conclusion
The derivatization of the 1-acetyl-3,3-dimethylindoline scaffold via electrophilic aromatic substitution is a robust and efficient strategy for generating a library of novel compounds for biological screening. The protocols detailed in this application note provide a comprehensive framework, from rational synthesis to a panel of primary in vitro assays covering antioxidant, anticancer, antimicrobial, and neuroprotective activities. By explaining the scientific rationale behind each step, we aim to equip researchers with the tools to not only execute these experiments but also to interpret the results and make informed decisions in the early stages of drug discovery.
References
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Deepika, P. (2026). A Mini Review on Recent Advances of Isatin Scaffolds as Neuroprotective Agents. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878. [Link]
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The Pharma Innovation. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. The Pharma Innovation Journal. [Link]
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Chen, Y. L., et al. (2025). Synthesis and biological evaluation of indoline derivatives as CDGSH iron sulfur domain 2 activators. Bioorganic & Medicinal Chemistry, 129, 118281. [Link]
-
Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]
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Cramer, S. C. (n.d.). New approaches to neuroprotective drug development. Annals of the New York Academy of Sciences. [Link]
-
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
-
Tariq, M. A. & Waseem, M. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
-
Ilić, D. P., et al. (2019). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 20(14), 3465. [Link]
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Mehmood, T., et al. (2017). Bioassays for anticancer activities. Methods in Molecular Biology, 1645, 1-13. [Link]
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Auras, S. & Bracher, F. (2016). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? Pharmaceuticals, 9(3), 49. [Link]
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BMSEED. (n.d.). Screening of Neuroprotective Drugs. BMSEED. [Link]
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. [Link]
-
Gul, S. & Hameed, A. (2017). Synthesis and Biological Evaluation of Indole Core-Based Derivatives With Potent Antibacterial Activity Against Resistant Bacterial Pathogens. The Journal of Antibiotics, 70, 869-876. [Link]
-
ResearchGate. (2017). (PDF) Bioassays for Anticancer Activities. ResearchGate. [Link]
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Hussain, F., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 14(1), 21696. [Link]
-
Zhang, X., et al. (2016). Discovery of neuroprotective compounds by machine learning approaches. RSC Advances, 6(1), 1-11. [Link]
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Al-Mousawi, S. M., et al. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Mini-Reviews in Medicinal Chemistry, 21(1), 1-12. [Link]
-
The Pharma Innovation. (2018). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. The Pharma Innovation Journal. [Link]
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Shah, P., & Taliyan, R. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 11(9), 1735. [Link]
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Application Note: A Scalable and Efficient Synthesis of 1-Acetyl-3,3-dimethylindoline for Pharmaceutical Research and Development
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 1-Acetyl-3,3-dimethylindoline, a key building block in the development of various pharmacologically active compounds. The presented methodology is designed for researchers, scientists, and professionals in the drug development sector, emphasizing operational simplicity, high yield, and purity. The protocol details a direct N-acetylation of 3,3-dimethylindoline using acetic anhydride with a suitable base. This document further elaborates on reaction monitoring, product purification, and analytical characterization, alongside critical safety and scale-up considerations.
Introduction: The Significance of 1-Acetyl-3,3-dimethylindoline
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The gem-dimethyl substitution at the C3 position offers steric hindrance that can enhance metabolic stability and modulate biological activity. N-acetylation of the indoline nitrogen is a common strategy to introduce a key pharmacophore or to serve as a protecting group in multi-step syntheses. 1-Acetyl-3,3-dimethylindoline, therefore, represents a valuable intermediate for the synthesis of a diverse range of therapeutic agents. This guide provides a robust and scalable method for its preparation, ensuring a reliable supply for research and development pipelines.
Synthetic Strategy and Mechanism
The synthesis of 1-Acetyl-3,3-dimethylindoline is achieved through the N-acetylation of 3,3-dimethylindoline. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the indoline attacks the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride. A base is employed to neutralize the acetic acid byproduct and to deprotonate the indoline nitrogen, increasing its nucleophilicity.
The choice of base and solvent is critical for achieving high conversion and minimizing side reactions. A non-nucleophilic organic base such as triethylamine is preferred to avoid competition with the indoline nucleophile. The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the acetic anhydride.
Detailed Experimental Protocol
This section outlines a step-by-step procedure for the synthesis of 1-Acetyl-3,3-dimethylindoline on a laboratory scale, with considerations for scaling up.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,3-Dimethylindoline | Reagent | Commercially Available | --- |
| Acetic Anhydride | ACS Grade | Commercially Available | --- |
| Triethylamine | Reagent | Commercially Available | Dried over KOH |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | --- |
| Saturated aq. NaHCO₃ | --- | Prepared in-house | --- |
| Anhydrous MgSO₄ | Reagent | Commercially Available | --- |
| Diethyl Ether | ACS Grade | Commercially Available | For workup |
| Hexanes | ACS Grade | Commercially Available | For purification |
Equipment
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Addition funnel
-
Nitrogen inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
Safety First: This procedure should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 3,3-Dimethylindoline may cause skin and eye irritation[1]. Acetic anhydride is corrosive and a lachrymator. Triethylamine is flammable and has a strong odor.
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel, add 3,3-dimethylindoline (14.7 g, 100 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (200 mL) to the flask to dissolve the starting material.
-
Base Addition: Add triethylamine (15.2 g, 21 mL, 150 mmol) to the solution.
-
Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acetylating Agent: Add acetic anhydride (12.3 g, 11.3 mL, 120 mmol) dropwise to the stirred solution via the addition funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the mobile phase. The disappearance of the starting material spot indicates the completion of the reaction.
Workup and Purification
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution to quench the excess acetic anhydride and neutralize the triethylammonium acetate salt.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or a viscous oil. It can be purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate or by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Analytical Characterization
The identity and purity of the synthesized 1-Acetyl-3,3-dimethylindoline should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the presence of the acetyl group and the overall structure.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.2 (br s, 1H, Ar-H), 7.2-7.0 (m, 3H, Ar-H), 3.8 (s, 2H, CH₂), 2.2 (s, 3H, COCH₃), 1.3 (s, 6H, C(CH₃)₂) |
| IR (KBr) ν (cm⁻¹) | ~1660 (C=O, amide) |
Scale-Up Considerations
Scaling up the synthesis of 1-Acetyl-3,3-dimethylindoline requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
-
Heat Management: The acetylation reaction is exothermic. On a larger scale, the heat generated needs to be managed effectively to prevent runaway reactions. The use of a jacketed reactor with a cooling system is recommended. The rate of addition of the acetylating agent should be carefully controlled.
-
Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring uniform heat distribution. Mechanical stirring is necessary for larger reaction volumes.
-
Solvent Selection: While dichloromethane is a good solvent for this reaction on a lab scale, its use in large-scale production may be restricted due to environmental and safety concerns. Alternative solvents such as toluene or ethyl acetate could be explored.
-
Workup and Purification: The workup procedure needs to be adapted for larger volumes. The use of a continuous extractor can improve efficiency. For purification, crystallization is generally preferred over chromatography for large quantities due to cost and time considerations.
-
Safety: A thorough process safety assessment, including a Hazard and Operability (HAZOP) study, should be conducted before performing the synthesis on a large scale.
Process Flow Diagram
Caption: Process flow for the synthesis of 1-Acetyl-3,3-dimethylindoline.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of 1-Acetyl-3,3-dimethylindoline. The procedure is straightforward, utilizes readily available reagents, and affords the desired product in good yield and high purity. The detailed discussion on scale-up considerations and analytical characterization makes this guide a valuable resource for researchers and process chemists in the pharmaceutical industry.
References
Sources
The Versatile Scaffold: Application Notes on 1-Acetyl-3,3-dimethylindoline in Medicinal Chemistry
Introduction: The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional shape and synthetic tractability make it an attractive starting point for the design of novel therapeutics. Within this class of compounds, 1-Acetyl-3,3-dimethylindoline emerges as a particularly interesting building block. The introduction of an acetyl group at the 1-position modulates the electronic properties of the indoline nitrogen, influencing its hydrogen bonding capacity and overall polarity. Furthermore, the gem-dimethyl substitution at the 3-position provides steric bulk, which can be exploited to enhance selectivity for specific biological targets and improve metabolic stability by preventing C3-oxidation. This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for researchers, scientists, and drug development professionals interested in leveraging 1-Acetyl-3,3-dimethylindoline in their medicinal chemistry programs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of 1-Acetyl-3,3-dimethylindoline is crucial for its effective application in drug design. These properties influence its solubility, permeability, and interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO | Calculated |
| Molecular Weight | 189.25 g/mol | Calculated |
| LogP (Predicted) | 2.3 | ChemDraw |
| pKa (Predicted) | Amide N-H: ~18 | ChemDraw |
| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
Synthesis of 1-Acetyl-3,3-dimethylindoline: A Detailed Protocol
The synthesis of 1-Acetyl-3,3-dimethylindoline is readily achievable through the N-acetylation of the commercially available 3,3-dimethylindoline. This reaction is a standard procedure in organic synthesis, and the following protocol provides a robust and scalable method.
Experimental Protocol: N-Acetylation of 3,3-dimethylindoline
Objective: To synthesize 1-Acetyl-3,3-dimethylindoline from 3,3-dimethylindoline.
Materials:
-
3,3-dimethylindoline
-
Acetic anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,3-dimethylindoline (1.0 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 equivalents) to the solution and stir at room temperature under a nitrogen atmosphere.
-
Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material (3,3-dimethylindoline) and the appearance of a new, less polar spot indicates the formation of the product.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acetic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the synthesized 1-Acetyl-3,3-dimethylindoline using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Medicinal Chemistry: Exploring Therapeutic Potential
The structural features of 1-Acetyl-3,3-dimethylindoline make it a versatile scaffold for the development of novel therapeutic agents across various disease areas. The following sections outline potential applications and provide exemplary protocols for biological screening.
Anti-Inflammatory Agents
Rationale: The indoline core is present in several known anti-inflammatory agents. The N-acetyl group can participate in hydrogen bonding interactions with key residues in the active sites of inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). The gem-dimethyl group can enhance potency and selectivity.
Proposed Screening Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To evaluate the inhibitory activity of 1-Acetyl-3,3-dimethylindoline and its derivatives against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Celecoxib or Indomethacin (positive controls)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and positive controls in DMSO.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test compound or control. Pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.
-
Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37 °C for a defined period (e.g., 10 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Anticancer Agents
Rationale: The indoline scaffold is a key component of several approved anticancer drugs, such as Sunitinib. The N-acetyl group can be modified to introduce various pharmacophoric features, while the gem-dimethyl group can enhance metabolic stability, a desirable property for anticancer agents. Derivatives of 1-Acetyl-3,3-dimethylindoline could be designed to target various cancer-related pathways, including protein kinases, histone deacetylases (HDACs), or tubulin polymerization.
Proposed Screening Protocol: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of 1-Acetyl-3,3-dimethylindoline and its derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Doxorubicin or Paclitaxel (positive controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and positive controls for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Central Nervous System (CNS) Active Agents
Rationale: The lipophilicity and structural rigidity of the 1-Acetyl-3,3-dimethylindoline scaffold make it a promising candidate for CNS-active drugs, which must cross the blood-brain barrier. The N-acetyl group and the gem-dimethyl substituents can be fine-tuned to optimize interactions with CNS targets such as receptors, ion channels, and enzymes.
Proposed Screening Protocol: Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potential of 1-Acetyl-3,3-dimethylindoline and its derivatives against MAO-A and MAO-B enzymes, which are key targets in the treatment of depression and neurodegenerative diseases.
Materials:
-
MAO-A and MAO-B enzyme preparations (human recombinant)
-
Kynuramine (non-selective substrate) or specific substrates for MAO-A and MAO-B
-
Test compounds (dissolved in DMSO)
-
Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor) as positive controls
-
Assay buffer (e.g., phosphate buffer)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in DMSO.
-
Enzyme Reaction: In a 96-well black plate, add the assay buffer, MAO-A or MAO-B enzyme, and the test compound or control. Pre-incubate for a specified time at 37 °C.
-
Initiate Reaction: Add the substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37 °C for a defined period.
-
Fluorescence Measurement: The enzymatic reaction produces a fluorescent product (4-hydroxyquinoline from kynuramine). Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both MAO-A and MAO-B.
Conclusion
1-Acetyl-3,3-dimethylindoline represents a valuable and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and tunable physicochemical properties provide a solid foundation for the development of novel therapeutic agents. The protocols and potential applications outlined in this guide are intended to serve as a starting point for researchers to explore the rich chemical space and biological potential of this promising molecule. Further derivatization and comprehensive biological evaluation are warranted to fully elucidate its therapeutic utility.
References
-
Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society. (Provides general context on the biological activities of indoline derivatives). URL: [Link]
- Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.Google Patents. (Describes a relevant synthetic procedure for a closely related compound).
-
Synthesis, characterization and evaluation of 3-acetylindole derivatives evaluating as potential anti-inflammatory agent. The Pharma Innovation Journal. (Highlights the anti-inflammatory potential of acetylated indole scaffolds). URL: [Link]
-
2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Bioorganic & Medicinal Chemistry Letters. (Demonstrates the anticancer potential of indole derivatives). URL: [Link]
-
Development of natural products as drugs acting on central nervous system. Acta Pharmaceutica Sinica B. (Provides context for the development of CNS-active compounds). URL: [Link]
The Strategic Application of 1-Acetyl-3,3-dimethylindoline as a Robust Protecting Group in Synthetic Chemistry
Introduction: Navigating Amine Protection with the 1-Acetyl-3,3-dimethylindoline Group
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and natural product synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. The indoline nitrogen, a common motif in biologically active compounds, presents a unique challenge due to its nucleophilicity and potential for undesired side reactions. The 1-acetyl-3,3-dimethylindoline moiety emerges as a valuable and robust protecting group for the indoline nitrogen, offering a strategic balance of stability and selective cleavage.
The gem-dimethyl substitution at the C3 position of the indoline ring imparts significant steric hindrance, which in turn influences the reactivity and stability of the N-acetyl group. This unique structural feature makes the 1-acetyl-3,3-dimethylindoline group a reliable choice for protecting the indoline nitrogen through a variety of reaction conditions, while still allowing for its efficient removal when desired. This guide provides a comprehensive overview of the application of 1-acetyl-3,3-dimethylindoline as a protecting group, detailing its introduction, stability profile, and deprotection protocols, supported by mechanistic insights and practical considerations for the research scientist.
Core Principles: Stability and Orthogonality
The efficacy of a protecting group is primarily defined by its stability under a range of reaction conditions and its orthogonality, which is the ability to be removed selectively in the presence of other protecting groups. The 1-acetyl-3,3-dimethylindoline group exhibits a commendable stability profile, rendering it compatible with a variety of synthetic transformations.
Stability Profile:
| Reagent Class | Specific Reagents | Stability of 1-Acetyl-3,3-dimethylindoline |
| Strong Bases | n-BuLi, LDA | Generally stable at low temperatures |
| Grignard Reagents | RMgX | Generally stable |
| Mild Bases | Triethylamine, DIPEA, Pyridine | Stable |
| Strong Acids | Concentrated HCl, H2SO4 (reflux) | Labile (Deprotection) |
| Lewis Acids | AlCl3, BF3·OEt2 (Friedel-Crafts) | Stable |
| Reducing Agents | LiAlH4, NaBH4 | Labile (Deprotection/Reduction) |
| Catalytic Hydrogenation | H2, Pd/C or PtO2 | Stable |
| Oxidizing Agents | m-CPBA, KMnO4 | Potentially labile, substrate-dependent |
This table is a general guide. Specific reaction conditions can influence stability.
The N-acetyl group's resilience to common nucleophilic and organometallic reagents at moderate temperatures allows for selective manipulations at other parts of the molecule. Its stability under catalytic hydrogenation conditions is particularly noteworthy, enabling the reduction of other functional groups without premature deprotection.
Experimental Protocols
Protocol 1: Introduction of the 1-Acetyl Protecting Group
The introduction of the acetyl group onto the 3,3-dimethylindoline nitrogen is a straightforward and high-yielding acylation reaction.
Diagram of Protection Workflow:
Caption: Workflow for the N-acetylation of 3,3-dimethylindoline.
Materials:
-
3,3-Dimethylindoline
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve 3,3-dimethylindoline (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base such as triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.[1]
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 1-acetyl-3,3-dimethylindoline, which can be purified by column chromatography on silica gel if necessary.
Expected Yield: >95%
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent is crucial to prevent the hydrolysis of the acylating agent.
-
A slight excess of the base and acylating agent ensures the complete consumption of the starting indoline.
-
The basic workup with sodium bicarbonate neutralizes any excess acid and facilitates the removal of byproducts.
Protocol 2: Deprotection of 1-Acetyl-3,3-dimethylindoline
The removal of the N-acetyl group can be achieved under various conditions, allowing for flexibility in the synthetic strategy.
This is a common and effective method for the cleavage of the amide bond.
Diagram of Basic Deprotection:
Caption: Basic hydrolysis for the deprotection of N-acetylindoline.
Materials:
-
1-Acetyl-3,3-dimethylindoline
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Dissolve 1-acetyl-3,3-dimethylindoline (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 4:1 v/v).
-
Add a significant excess of sodium hydroxide or potassium hydroxide (e.g., 5-10 eq).[2]
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the residue with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate to yield the deprotected 3,3-dimethylindoline.
Self-Validation: The complete disappearance of the starting material and the appearance of the more polar product spot on the TLC plate, along with characterization of the final product by NMR and MS, will validate the success of the protocol.
This method is suitable when a reduction of the amide to an amine is desired, effectively converting the N-acetyl group to an N-ethyl group, or for complete removal under harsher conditions. However, care must be taken as LiAlH₄ is a potent reducing agent that can reduce other functional groups.[3][4]
Diagram of Reductive Cleavage:
Caption: Reductive cleavage of the N-acetyl group using LiAlH₄.
Materials:
-
1-Acetyl-3,3-dimethylindoline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Sodium sulfate decahydrate or Rochelle's salt solution for workup
-
Standard flame-dried glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (a suitable excess, e.g., 2-3 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of 1-acetyl-3,3-dimethylindoline (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature or gently reflux, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off, washing the solid with THF or ethyl acetate.
-
Dry the combined filtrate over an anhydrous drying agent and concentrate under reduced pressure to obtain the product.
Expert Insight: The outcome of the LiAlH₄ reaction (reduction to the ethylamine or complete cleavage) can be influenced by the reaction conditions and the stoichiometry of the reagent. Careful control and optimization are necessary for selective transformations.
Application Notes: Strategic Use in Synthesis
While specific examples of the use of 1-acetyl-3,3-dimethylindoline as a protecting group in the total synthesis of complex natural products are not extensively documented in readily available literature, its properties suggest its utility in various synthetic scenarios. The indoline and, more specifically, the 3,3-dimethylindoline motifs are present in a number of alkaloids and pharmaceutically active compounds.
The stability of the N-acetyl group to conditions commonly used for transformations such as Suzuki or Heck couplings (which are often performed under basic conditions with palladium catalysts) and its resilience to many organometallic reagents make it a suitable choice for syntheses that require the elaboration of other parts of the molecule before the indoline nitrogen is unmasked or further functionalized.
For instance, in a hypothetical synthesis of a complex molecule containing a 3,3-dimethylindoline core and other functional groups that are sensitive to acidic conditions (precluding the use of a Boc group), the N-acetyl group would be a logical choice. It would allow for transformations on the rest of the molecule, followed by a final basic hydrolysis to reveal the free indoline nitrogen for further reaction or as the final product.
Conclusion
The 1-acetyl-3,3-dimethylindoline protecting group offers a valuable tool for the synthetic chemist. Its ease of introduction, well-defined stability, and multiple deprotection options provide a high degree of control and flexibility in complex synthetic sequences. The steric hindrance provided by the gem-dimethyl group at the C3 position enhances its robustness compared to a simple N-acetylindoline. By understanding the principles outlined in these application notes and protocols, researchers and drug development professionals can strategically employ this protecting group to streamline their synthetic efforts and successfully achieve their target molecules.
References
-
Reduction of Amides to Amines by LiAlH4. (2023). Master Organic Chemistry. [Link]
-
Thiedemann, B., Schmitz, C. M. L., & Staubitz, A. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of Organic Chemistry, 79(21), 10284–10295. [Link]
-
Moreno, S., & Flemmich, L. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. Beilstein Journal of Organic Chemistry, 18, 193–199. [Link]
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9036-9049. [Link]
-
Sarkar, S., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 865550. [Link]
-
Deprotection with Sodium Hydroxide. (n.d.). Glen Research. [Link]
-
Velikorodov, A. V., & Zavgorodnii, V. S. (1990). 1-Acetyl-2-chloro-3-iminoindoline hydrochloride and its N-acetyl derivatives in nucleophilic substitution reactions. Chemistry of Heterocyclic Compounds, 26(1), 44–49. [Link]
Sources
- 1. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Acetyl-3,3-dimethylindoline Synthesis
Welcome to the technical support center for the synthesis of 1-Acetyl-3,3-dimethylindoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity. My insights are drawn from established principles of organic synthesis and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of 1-Acetyl-3,3-dimethylindoline. Each issue is analyzed from a mechanistic perspective to provide robust and reliable solutions.
Issue 1: Low or No Yield of 1-Acetyl-3,3-dimethylindoline
Symptoms:
-
Minimal or no desired product is observed upon reaction work-up and analysis (TLC, LC-MS, NMR).
-
Starting material (3,3-dimethylindoline) remains largely unreacted.
Potential Causes and Solutions:
-
Cause A: Inactive Acetylating Agent. Acetic anhydride can hydrolyze over time if not stored properly. Acetyl chloride is also highly susceptible to moisture.
-
Solution: Always use a fresh, unopened bottle of the acetylating agent or distill it immediately before use. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause B: Insufficient Activation by Lewis Acid (for Friedel-Crafts type reactions). If using a Lewis acid catalyst like aluminum chloride (AlCl₃), it may be of poor quality or deactivated by moisture.
-
Solution: Use a fresh, high-purity Lewis acid. For solid Lewis acids, it is good practice to open a new bottle if you suspect contamination. Ensure the reaction solvent is anhydrous.
-
-
Cause C: Inappropriate Base or Reaction Conditions (for direct acylation). When using a base to deprotonate the indoline nitrogen, the choice of base and reaction temperature is critical. An insufficiently strong base will not generate enough of the reactive N-anion, while overly harsh conditions can lead to decomposition.
-
Solution: For direct N-acetylation, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. The reaction can typically be performed at room temperature or with gentle heating. If the reaction is sluggish, consider a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF, but be mindful of potential side reactions.
-
-
Cause D: Steric Hindrance. The gem-dimethyl group at the C3 position of the indoline can sterically hinder the approach of the acetylating agent, especially if a bulky catalyst is used.
-
Solution: While the N-acetylation of 3,3-dimethylindoline should be relatively straightforward, if steric hindrance is suspected, ensure the reaction is run for an adequate amount of time. Monitoring the reaction by TLC is crucial to determine the point of maximum conversion.
-
Experimental Protocol: Standard N-Acetylation of 3,3-dimethylindoline
-
To a solution of 3,3-dimethylindoline (1.0 eq) in an appropriate solvent (e.g., dichloromethane or THF) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.
-
NMR analysis of the crude product shows a complex mixture of compounds.
Potential Causes and Solutions:
-
Cause A: Di-acetylation. While less common for N-acetylation, under harsh conditions or with highly reactive acetylating agents, side reactions on the aromatic ring can occur.
-
Solution: Use milder reaction conditions. Employ a stoichiometric amount of the acetylating agent rather than a large excess. Running the reaction at a lower temperature can also improve selectivity.
-
-
Cause B: Ring Opening or Decomposition. Indolines can be sensitive to strong acids or high temperatures, leading to decomposition.
-
Solution: Avoid strong protic acids. If a Lewis acid is used, ensure the work-up procedure effectively neutralizes it. Maintain careful temperature control throughout the reaction.
-
-
Cause C: Oxidation. Indolines can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Solution: Conduct the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents if necessary.
-
Visualization of the Acetylation Workflow
Caption: A typical workflow for the synthesis of 1-Acetyl-3,3-dimethylindoline.
Frequently Asked Questions (FAQs)
Q1: What is the best acetylating agent for this synthesis?
A: Both acetic anhydride and acetyl chloride are effective for the N-acetylation of 3,3-dimethylindoline.
-
Acetic Anhydride: Generally preferred for its lower cost and ease of handling. The byproduct is acetic acid, which can be easily removed with a basic wash.
-
Acetyl Chloride: More reactive than acetic anhydride, which can be advantageous for less reactive substrates. However, it is more corrosive and produces HCl as a byproduct, often requiring a stoichiometric amount of a non-nucleophilic base like triethylamine to neutralize it.
Q2: Which solvent is most suitable for this reaction?
A: Aprotic solvents are generally used for this type of reaction.
-
Dichloromethane (DCM): A common choice due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal.
-
Tetrahydrofuran (THF): Another excellent choice, particularly if stronger bases like NaH are used.
-
Acetonitrile (MeCN): Can also be used, but ensure it is anhydrous.
The key is to use a solvent that is anhydrous and inert to the reaction conditions.
Q3: How can I effectively purify the final product?
A: The purification method will depend on the scale of the reaction and the nature of any impurities.
-
Column Chromatography: Silica gel chromatography is a reliable method for separating the product from unreacted starting material and byproducts. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective and scalable purification technique. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) needs to be determined experimentally. A patent for purifying a related compound suggests a two-phase solvent system for recrystallization, which could be explored.[1]
Q4: Can I use a Friedel-Crafts reaction to acetylate 3,3-dimethylindoline?
A: A Friedel-Crafts acylation would primarily result in C-acetylation on the aromatic ring rather than N-acetylation.[2][3][4] The lone pair of electrons on the nitrogen is more nucleophilic and will react preferentially with the acetylating agent under non-acidic conditions. Under Friedel-Crafts conditions (with a Lewis acid like AlCl₃), the nitrogen would be complexed with the Lewis acid, deactivating it and directing the acetylation to the electron-rich aromatic ring. Therefore, for the synthesis of 1-Acetyl-3,3-dimethylindoline, a direct N-acetylation is the appropriate method.
Q5: What are the expected spectroscopic signatures for 1-Acetyl-3,3-dimethylindoline?
A: While specific shifts will depend on the solvent used for NMR, you can expect the following characteristic signals:
-
¹H NMR:
-
A singlet for the acetyl methyl group (CH₃) around 2.2 ppm.
-
A singlet for the two gem-dimethyl groups (C(CH₃)₂) in the region of 1.3-1.6 ppm.
-
A singlet for the methylene protons (CH₂) of the indoline ring.
-
Signals corresponding to the aromatic protons.
-
-
¹³C NMR:
-
A carbonyl carbon (C=O) signal around 168-170 ppm.
-
Signals for the methyl and methylene carbons of the indoline ring and the acetyl group.
-
Signals for the aromatic carbons.
-
-
IR Spectroscopy:
-
A strong carbonyl (C=O) stretch for the amide group around 1650-1670 cm⁻¹.
-
Data Summary Table: Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Acetylating Agent | Acetic Anhydride or Acetyl Chloride | Both are effective; choice depends on desired reactivity and handling preferences. |
| Base | Triethylamine or DIPEA | Non-nucleophilic bases that effectively scavenge the acidic byproduct. |
| Solvent | Anhydrous DCM or THF | Aprotic and inert solvents that provide good solubility for reactants. |
| Temperature | 0 °C to Room Temperature | Mild conditions are generally sufficient and minimize side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of reagents and potential oxidation of the indoline. |
Mechanistic Rationale for N-Acetylation
Caption: The general mechanism for the N-acetylation of 3,3-dimethylindoline.
References
-
Moreno-Cabrerizo, C., et al. (2018). Deacylative alkylation (DaA) of N-methyl-3-acetyl-2-oxindole for the synthesis of symmetrically 3,3-disubstituted 2-oxindoles. Anais da Academia Brasileira de Ciências, 90(1 suppl 2), 1089-1100. [Link]
- Google Patents. (2010). Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole. WO2010071828A2.
-
Sciencemadness Discussion Board. (2017). 3-acetylindole. [Link]
-
Li, J., et al. (2017). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. Molecules, 22(12), 2093. [Link]
-
The Pharma Innovation. (2020). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. [Link]
-
Chen, Y., et al. (2022). Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. Molecules, 27(20), 6825. [Link]
-
Titinchi, S. J. J., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 52. [Link]
-
ResearchGate. (2012). Reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]
-
AWS. (n.d.). Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones. [Link]
-
Sci-Hub. (2016). ChemInform Abstract: N′-Acylation of (3,2′)‐Indole Dimers. [Link]
-
Rigo, M., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 706915. [Link]
-
PubMed. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives. [Link]
-
ResearchGate. (2000). Reaction of 1-acetyl-3-dicyanomethylene-1,3-dihydro-2H-indol-2-one with some nucleophilic reagents : Synthesis of some indol and quinoline derivatives. [Link]
- Google Patents. (1997).
-
SciELO. (2018). Deacylative alkylation (DaA) of N-methyl-3-acetyl-2-oxindole for the synthesis of symmetrically 3,3-disubstituted 2-oxindoles. A. [Link]
-
PubChem. (n.d.). 3-Acetylindole. [Link]
-
MDPI. (2020). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. [Link]
-
MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. [Link]
Sources
- 1. US5616769A - Method for purifying O,S-dimethyl N-acetylphosphoramidothioate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Acetyl-3,3-dimethylindoline
Introduction
Welcome to the technical support guide for the synthesis of 1-Acetyl-3,3-dimethylindoline. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot common issues, identify potential byproducts, and optimize your reaction outcomes. The synthesis, while seemingly straightforward N-acetylation, presents several opportunities for side reactions that can complicate purification and reduce yields. This guide addresses these challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by analytical evidence.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of 1-Acetyl-3,3-dimethylindoline, which typically involves the acetylation of 3,3-dimethylindoline with an agent like acetic anhydride.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is a frequent issue that can often be traced back to one of three areas: incomplete reaction, product loss during workup, or competing side reactions.
-
Causality - Incomplete Reaction: The nucleophilicity of the indoline nitrogen is generally sufficient for acetylation. However, factors like impure starting materials, insufficient acetylating agent, or suboptimal temperature can lead to a stalled reaction. The presence of excess acid, for instance, can protonate the indoline nitrogen, rendering it non-nucleophilic and halting the reaction.
-
Causality - Workup Losses: 1-Acetyl-3,3-dimethylindoline has moderate polarity. During aqueous workup, especially if emulsions form or if the pH is not carefully controlled, significant product can be lost to the aqueous phase. Over-washing the organic layer can also contribute to yield loss.
-
Causality - Side Reactions: The most significant contributor to low yield is often the formation of byproducts. The primary competing reactions include oxidation of the indoline starting material and subsequent reactions of the oxidized species.[1]
Troubleshooting Steps:
-
Verify Starting Material Purity: Use freshly distilled or purified 3,3-dimethylindoline. Impurities from its synthesis (e.g., via Fischer Indole synthesis) can interfere with the acetylation.[2][3]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of high-purity acetic anhydride. Using a large excess can sometimes promote side reactions.
-
Optimize Base and Temperature: The reaction is often performed at 0 °C to room temperature. If using a base like triethylamine or pyridine, ensure it is dry and added correctly to scavenge the acetic acid byproduct. For catalyzed reactions using 4-dimethylaminopyridine (DMAP), only a catalytic amount (0.05-0.1 equiv.) is needed, as it works by forming a highly reactive N-acetylpyridinium salt intermediate.[4]
-
Inert Atmosphere: To prevent oxidation, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: I observe a new, less polar spot on my TLC analysis that appears over time. What is it?
This is a classic sign of the oxidation of your 3,3-dimethylindoline starting material to 3,3-dimethylindole.
-
Mechanistic Insight: Indolines are susceptible to oxidation, which can be accelerated by air, heat, or trace metal impurities. This reaction converts the saturated five-membered ring into an aromatic pyrrole ring, creating the corresponding indole. This indole is significantly less polar than the starting indoline and will exhibit a higher Rf value on silica gel TLC plates.
Confirmation:
-
Mass Spectrometry (MS): The mass of this byproduct will be 2 Da less than the starting material (loss of H₂). For 3,3-dimethylindoline (C₁₀H₁₃N, MW ≈ 147.22), the oxidized indole (C₁₀H₁₁N) will have a mass of ≈ 145.20.
-
¹H NMR Spectroscopy: The most telling sign is the disappearance of the aliphatic protons at the C2 position (typically a singlet around 3.0-3.5 ppm in the indoline) and the appearance of a new aromatic proton signal for the C2-H of the indole ring (typically a singlet between 7.0-7.5 ppm).
Q3: My final product is contaminated with a higher molecular weight impurity. MS suggests the addition of two acetyl groups. How is this possible?
This is a common and often confusing byproduct. The impurity is almost certainly 1,3-diacetyl-3,3-dimethylindole , not a di-acetylated indoline. It forms in a two-step process.
-
Step 1: Oxidation: As discussed in Q2, a portion of your 3,3-dimethylindoline starting material oxidizes to 3,3-dimethylindole.
-
Step 2: Diacetylation of the Indole: The resulting 3,3-dimethylindole is then acetylated. The first acetylation occurs readily at the N1 position to form 1-acetyl-3,3-dimethylindole. However, under the reaction conditions, a second, slower acetylation can occur at the C3 position of the indole ring, which is nucleophilic.[5][6] This is a Friedel-Crafts-type acylation, often promoted by the acidic conditions generated from the reaction.[5][7]
This pathway is a dead end, trapping your starting material in an undesired form and complicating purification.
Workflow for Byproduct Formation
Caption: Key reaction pathways in the synthesis.
Q4: How do I effectively remove these byproducts during purification?
The polarity differences between the components allow for effective separation via column chromatography.
| Compound | Structure | Approx. Molecular Weight | Polarity | Elution Order (Normal Phase) |
| 3,3-Dimethylindole | Oxidized Byproduct | 145.20 | Low | 1st |
| 1-Acetyl-3,3-dimethylindoline | Desired Product | 189.26 | Medium | 2nd |
| 1,3-Diacetyl-3,3-dimethylindole | Diacetylated Byproduct | 229.28 | Medium-High | 3rd |
| 3,3-Dimethylindoline | Unreacted Starting Material | 147.22 | High (Basic) | 4th (or streaks) |
Purification Protocol:
-
Technique: Flash column chromatography on silica gel.
-
Eluent System: A gradient system of ethyl acetate in hexanes is highly effective. Start with a low polarity mixture (e.g., 5-10% EtOAc in hexanes) to elute the non-polar 3,3-dimethylindole.
-
Gradient: Gradually increase the ethyl acetate concentration (e.g., to 20-30%) to cleanly elute your desired product, 1-Acetyl-3,3-dimethylindoline. The diacetylated byproduct will elute shortly after.
-
Tailing of Starting Material: The basic nature of the unreacted 3,3-dimethylindoline can cause significant tailing on silica gel. To mitigate this, you can either perform an acidic wash (e.g., with 1M HCl) during the workup to remove it or add 0.5-1% triethylamine to your chromatography eluent.
Part 2: Analytical & Experimental Protocols
Protocol 1: Optimized Synthesis of 1-Acetyl-3,3-dimethylindoline
This protocol is designed to minimize byproduct formation.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,3-dimethylindoline (1.0 equiv). Dissolve it in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran, 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 equiv.) to the stirred solution.
-
Acetylation: Add acetic anhydride (1.1 equiv.) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using 20% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography as described in Q4.
Protocol 2: Characterization by NMR and MS
Proper characterization is essential to confirm product identity and purity.[8][9]
-
Mass Spectrometry (ESI-MS):
-
Expected Ion: For 1-Acetyl-3,3-dimethylindoline (C₁₂H₁₅NO), look for the protonated molecular ion [M+H]⁺ at m/z ≈ 190.12.
-
Byproduct Ions:
-
Unreacted Starting Material: [M+H]⁺ at m/z ≈ 148.11
-
Oxidized Byproduct: [M+H]⁺ at m/z ≈ 146.09
-
Diacetylated Byproduct: [M+H]⁺ at m/z ≈ 230.12
-
-
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
Aromatic Protons: Multiplets between ~7.0-7.4 ppm (4H).
-
C2 Methylene Protons: A key singlet around ~3.8-4.0 ppm (2H).
-
Acetyl Protons: A sharp singlet at ~2.2 ppm (3H).
-
Gem-Dimethyl Protons: A characteristic singlet at ~1.3 ppm (6H).
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
-
Carbonyl Carbon: ~168-170 ppm.
-
Aromatic Carbons: Multiple signals between ~120-150 ppm.
-
C3 Quaternary Carbon: ~45-47 ppm.
-
C2 Methylene Carbon: ~55-57 ppm.
-
Acetyl Carbon: ~24 ppm.
-
Gem-Dimethyl Carbons: ~28 ppm.
-
Byproduct Identification Logic Diagram
Caption: Analytical workflow for byproduct identification.
References
- Shner, V. F., Sladkova, T. N., Turchin, K. F., & Suvorov, N. N. (1989). Indole derivatives. Chemistry of Heterocyclic Compounds, 25(3), 272-274.
- Ottoni, O., de V. F. Neder, A., Dias, A. K. B., Cruz, R. P. A., & Aquino, L. B. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005-1007. [Link: https://pubs.acs.org/doi/abs/10.1021/ol0155513]
- Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link: https://www.tandfonline.com/doi/abs/10.1080/00304949309356255]
- Saxton, J. E. (1952). The structure of the diacetyl derivative of indole. Journal of the Chemical Society, 3592-3594. [Link: https://pubs.rsc.org/en/content/articlelanding/1952/jr/jr9520003592]
-
ResearchGate. (n.d.). Synthesis of 3-acetyl indole. [Diagram]. Retrieved from [Link]
- Xu, S., & Wolf, J. (2011). The DMAP-Catalyzed Acylation of Alcohols—A Mechanistic Study. European Journal of Organic Chemistry, 2011(24), 4733-4743. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/ejoc.201100544]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link: https://pubs.acs.org/doi/abs/10.1021/cr0505270]
- Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9781118695692]
- Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohols – A Mechanistic Study. Theses and Dissertations. 611. ScholarWorks @ UTRGV. [Link: https://scholarworks.utrgv.edu/etd/611/]
- Li, W., et al. (2015). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 20(7), 12356-12367. [Link: https://www.mdpi.com/1420-3049/20/7/12356]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. Sciencemadness Discussion Board - 3-acetylindole - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for 1-Acetyl-3,3-dimethylindoline
A Guide to Stability and Storage for Researchers
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses potential problems that may arise during the handling and use of 1-Acetyl-3,3-dimethylindoline, likely stemming from improper storage or degradation.
Scenario 1: Inconsistent or Lower-Than-Expected Yields in Reactions
-
Observation: You are using 1-Acetyl-3,3-dimethylindoline as a starting material, and your reaction yields are variable or unexpectedly low.
-
Potential Cause: The compound may have partially degraded, reducing the concentration of the active starting material. A likely degradation pathway is the hydrolysis of the 1-acetyl group, particularly if the compound has been exposed to moisture or acidic/basic conditions.
-
Troubleshooting Steps:
-
Purity Assessment: Before use, verify the purity of your 1-Acetyl-3,3-dimethylindoline stock using an appropriate analytical method such as ¹H NMR, LC-MS, or GC-MS. Look for the appearance of signals corresponding to 3,3-dimethylindoline, which would indicate hydrolysis of the acetyl group.
-
Aliquoting: If you have a large batch of the compound, consider aliquoting it into smaller, single-use vials. This minimizes the exposure of the entire stock to atmospheric moisture each time it is used.
-
Inert Atmosphere: When weighing and handling the compound, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air and moisture.
-
Scenario 2: Appearance of Unidentified Impurities in Analytical Data
-
Observation: Your analytical data (e.g., NMR, LC-MS) of a reaction involving 1-Acetyl-3,3-dimethylindoline shows unexpected peaks that are not attributable to your starting materials, reagents, or expected products.
-
Potential Cause: These impurities could be degradation products. The indoline ring is susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Troubleshooting Steps:
-
Storage Verification: Ensure that the compound is stored according to the recommended conditions (see Section II). Exposure to light can lead to the formation of colored impurities.
-
Solvent Purity: Use high-purity, dry solvents for your reactions. Protic or acidic impurities in solvents can catalyze degradation.
-
Degradation Study: If this is a recurring issue, consider performing a small-scale forced degradation study. Expose small amounts of the compound to heat, light, acid, and base, and analyze the resulting mixtures to identify the degradation products. This will help in pinpointing the cause of the impurities in your experiments.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-Acetyl-3,3-dimethylindoline?
Based on the properties of related indoline compounds, the following storage conditions are recommended to ensure long-term stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidation and hydrolysis from atmospheric moisture. |
| Light | Amber Vial or Dark Location | The indoline ring can be light-sensitive. |
| Container | Tightly Sealed Vial | Prevents exposure to air and moisture. |
Q2: What is the expected shelf-life of 1-Acetyl-3,3-dimethylindoline?
The shelf-life is highly dependent on the storage conditions. When stored under the ideal conditions outlined above, the compound is expected to be stable for an extended period. However, it is best practice to re-analyze the purity of the compound if it has been in storage for more than a year or if you suspect it has been exposed to suboptimal conditions.
Q3: Can I store 1-Acetyl-3,3-dimethylindoline in solution?
Storing in solution is generally not recommended for long periods due to the increased risk of degradation. If you need to prepare a stock solution, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C) under an inert atmosphere. Prepare fresh solutions for your experiments whenever possible.
Q4: What are the primary degradation pathways for this compound?
The two most likely degradation pathways for 1-Acetyl-3,3-dimethylindoline are:
-
Hydrolysis of the Acetyl Group: The amide bond at the 1-position can be cleaved by water, especially in the presence of acid or base, to yield 3,3-dimethylindoline and acetic acid.
-
Oxidation of the Indoline Ring: The indoline nucleus can be susceptible to oxidation, particularly when exposed to air and light over time. This can lead to the formation of various oxidized byproducts.
III. Experimental Workflow and Diagrams
Workflow for Handling and Using 1-Acetyl-3,3-dimethylindoline
Caption: Recommended workflow for handling 1-Acetyl-3,3-dimethylindoline.
Potential Degradation Pathways
Caption: Likely degradation pathways for 1-Acetyl-3,3-dimethylindoline.
IV. References
As direct references for the stability of 1-Acetyl-3,3-dimethylindoline are unavailable, this guide is based on the chemical properties and handling recommendations for structurally similar compounds. For general guidance on the stability and handling of indoline derivatives, please consult the safety data sheets from chemical suppliers and relevant chemical literature.
Technical Support Center: Purification of 1-Acetyl-3,3-dimethylindoline
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 1-Acetyl-3,3-dimethylindoline. Here, we address common issues related to removing unreacted starting materials and other impurities, offering both theoretical explanations and practical, field-proven protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification process.
Q1: What are the primary unreacted starting materials and by-products I should expect?
The most common impurities in the synthesis of 1-Acetyl-3,3-dimethylindoline are unreacted 3,3-dimethylindoline, excess acetylating agent (typically acetic anhydride or acetyl chloride), and the hydrolysis product of the acetylating agent, acetic acid.[1][2] The starting 3,3-dimethylindoline is a basic secondary amine, while the desired product, 1-Acetyl-3,3-dimethylindoline, is a neutral tertiary amide. This fundamental difference in basicity is the cornerstone of a successful purification strategy.
Q2: How can I easily remove residual acetic anhydride and the resulting acetic acid from my reaction mixture?
Excess acetic anhydride can be readily quenched by the addition of water or an alcohol (like methanol or ethanol) to the reaction mixture.[3][4] This converts the highly reactive anhydride into the more manageable acetic acid or an acetate ester. The resulting acetic acid can then be removed by an aqueous workup, specifically by washing the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] This deprotonates the acetic acid, forming sodium acetate, which is highly soluble in the aqueous phase and thus easily separated from the organic layer containing your product.
Q3: What is the most direct method to remove the unreacted 3,3-dimethylindoline?
An acid wash is highly effective. Because the unreacted 3,3-dimethylindoline is a basic amine, it can be protonated by washing the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl). The resulting ammonium salt is water-soluble and will partition into the aqueous layer, leaving the neutral amide product in the organic phase.[6]
Q4: My product appears as an oil and won't solidify. What does this indicate?
This is a common issue that can be attributed to several factors:
-
Presence of Impurities: Even small amounts of unreacted starting materials or residual solvents can act as an impurity, disrupting the crystal lattice and preventing solidification.
-
The Compound's Intrinsic Properties: The product itself may be a low-melting solid or an oil at room temperature.
-
Polymorphism: The compound may exist in different crystalline forms, some of which may be more difficult to crystallize.
Further purification via column chromatography is often the most effective solution to remove persistent impurities.[7]
Q5: How can I confirm the purity of my final product?
A combination of techniques is recommended for robust purity confirmation:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point that matches the literature value suggests high purity. For a similar, non-dimethylated compound, 1-acetylindoline, the melting point is 102-104 °C.[8] Impurities typically cause melting point depression and broadening.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the purification of 1-Acetyl-3,3-dimethylindoline.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Persistent Amine Impurity (by TLC/NMR) After Acid Wash | 1. Incomplete protonation due to insufficient acid. 2. Emulsion formation preventing efficient phase separation. | 1. Increase Acid Equivalents: Use a larger volume or slightly higher concentration of aqueous HCl. Ensure thorough mixing to maximize contact between the phases. 2. Break Emulsions: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps to break emulsions. Centrifugation can also be effective on a smaller scale. |
| Product Loss During Aqueous Workup | 1. Accidental hydrolysis of the amide product under harsh acidic or basic conditions. 2. The product has some solubility in the aqueous phase. | 1. Use Mild Conditions: Employ dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) and avoid prolonged exposure. Amides are generally stable, but harsh conditions can lead to hydrolysis. 2. Back-Extraction: After the initial separation, re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Difficulty Separating Product and Starting Material by Column Chromatography | The polarity of the product and the starting material are too similar for effective separation with the chosen eluent. | 1. Optimize Mobile Phase: Decrease the polarity of the eluent system (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). This will increase the retention of the more polar starting amine on the silica gel. 2. Add a Modifier: For basic compounds like amines, adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can improve peak shape and separation by deactivating acidic sites on the silica gel.[9] 3. Consider a Different Stationary Phase: Amine-functionalized silica can provide excellent separation for basic compounds.[9] |
| Product Fails to Crystallize from Solution | 1. The chosen solvent is not appropriate. 2. The solution is supersaturated. 3. Persistent oily impurities are inhibiting crystallization. | 1. Select an Appropriate Solvent: A good recrystallization solvent should dissolve the compound when hot but not when cold.[10] Test small batches with various solvents (e.g., hexanes, ethanol/water, ethyl acetate/hexanes). 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of the pure product, if available, is also very effective. 3. Re-purify: If crystallization fails repeatedly, the presence of impurities is the most likely cause. Re-purify the material using column chromatography. |
Physical Properties for Separation Strategy Design
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Characteristics |
| 3,3-dimethylindoline | 147.22[11] | Not readily available | Not readily available | Basic secondary amine; water-insoluble, soluble in organic solvents.[12] |
| 1-Acetyl-3,3-dimethylindoline | 189.26 | Not readily available | Not readily available | Neutral tertiary amide; water-insoluble, soluble in most organic solvents. |
| Acetic Anhydride | 102.09 | 139.8 | -73.1 | Reacts with water and alcohols; corrosive.[13] |
| Acetic Acid | 60.05 | 117.9 | 16.6 | Acidic; soluble in water and organic solvents. Can be removed with a base wash. |
Part 3: Detailed Purification Protocols
Protocol 1: Standard Aqueous Workup and Extraction
This protocol is the first line of defense after the reaction is complete and is designed to remove the bulk of the impurities.
Causality: This procedure leverages the differential acid-base properties of the components. The basic amine starting material is converted to a water-soluble salt by an acid wash, while the acidic by-product (acetic acid) is converted to a water-soluble salt by a base wash. The neutral amide product remains in the organic phase throughout.
-
Quench the Reaction: Once the reaction is deemed complete, cool the mixture to room temperature. If the reaction was run neat in acetic anhydride, dilute it with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Hydrolyze Excess Acetic Anhydride: Slowly and carefully add water to the reaction mixture while stirring. This is an exothermic reaction. Continue stirring for 30 minutes to ensure all the acetic anhydride has been hydrolyzed to acetic acid.
-
Acid Wash (Remove Unreacted Amine): Transfer the mixture to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and allow the layers to separate. Drain and collect the organic layer. Discard the aqueous layer, which now contains the protonated 3,3-dimethylindoline.
-
Base Wash (Remove Acetic Acid): Wash the organic layer with an equal volume of saturated NaHCO₃ solution. You may observe gas (CO₂) evolution. Shake, venting frequently, until the gas evolution ceases. This indicates that all the acid has been neutralized. Drain the organic layer.
-
Brine Wash and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for removing trace impurities and for separating compounds with similar polarities.
Causality: Silica gel is a polar stationary phase. Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica and elute later, while less polar compounds travel down the column faster. 1-Acetyl-3,3-dimethylindoline is significantly less polar than the unreacted 3,3-dimethylindoline due to the conversion of the N-H bond to an N-C=O group.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product from the workup in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column. This "dry loading" technique often results in better separation.
-
Elute the Column: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Acetyl-3,3-dimethylindoline.
Part 4: Visualization and Method Selection
Workflow for Purification Strategy
The following diagram outlines the decision-making process for purifying 1-Acetyl-3,3-dimethylindoline.
Sources
- 1. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
- 10. scribd.com [scribd.com]
- 11. 3,3-Dimethylindoline | C10H13N | CID 11804912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. synquestlabs.com [synquestlabs.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Selection for Efficient Indoline Acylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for indoline acylation. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of acylating the indoline scaffold. Our goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your reactions are efficient, selective, and reproducible.
The indoline nucleus is a privileged scaffold in medicinal chemistry, but its acylation can be challenging. The primary difficulty lies in controlling the regioselectivity between the nucleophilic nitrogen (N-acylation) and the electron-rich aromatic ring (C-acylation), particularly at the C5 and C7 positions. The choice of catalyst is paramount in directing the reaction to the desired outcome. This guide provides a structured, question-and-answer approach to catalyst selection and reaction optimization.
Frequently Asked Questions: Catalyst Selection & Strategy
Q1: What are the primary catalytic strategies for indoline acylation, and how do I choose between them?
The choice of strategy depends entirely on your desired outcome: N-acylation or C-acylation. These two pathways are governed by different mechanistic principles and thus require distinct classes of catalysts.
-
N-Acylation: This is typically a nucleophilic substitution reaction. The lone pair of electrons on the indoline nitrogen attacks an activated acyl source. The role of the catalyst is to enhance the electrophilicity of the acylating agent or to increase the nucleophilicity of the nitrogen.
-
Common Catalysts: Nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) or organobases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective.[1][2] In some cases, a strong base like Cesium Carbonate (Cs₂CO₃) can be sufficient to deprotonate the indoline and drive the reaction without a traditional catalyst.[1][3]
-
-
C-Acylation (Friedel-Crafts Type): This is an electrophilic aromatic substitution. The catalyst, typically a Lewis acid, coordinates to the acylating agent, generating a highly reactive acylium ion (or a related polarized complex) that is then attacked by the electron-rich benzene ring of the indoline.
-
C-Acylation (Directed): For specific C-H activation, particularly at the C7 position, transition metal catalysis is employed. This advanced method uses a directing group on the indoline nitrogen to guide a metal catalyst (e.g., Rhodium or Palladium) to the C7-H bond.[7][8][9]
The following decision tree provides a high-level guide for catalyst selection.
Caption: Catalyst selection workflow for indoline acylation.
Q2: I need to perform an N-acylation. When should I use DMAP versus a simple base?
This is an excellent question that touches on the balance between reactivity and reaction conditions.
Use 4-(Dimethylamino)pyridine (DMAP) when:
-
You are using a moderately reactive acylating agent like an acid anhydride.
-
Your substrate is sensitive to strong bases.
-
You require high catalytic turnover and efficiency.
Mechanism Insight: DMAP functions as a nucleophilic catalyst. It first attacks the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate.[10] This intermediate is much more electrophilic than the starting anhydride. The indoline nitrogen then attacks this activated intermediate, yielding the N-acylated product and regenerating the DMAP catalyst.[11] This catalytic cycle is highly efficient, often requiring only small, substoichiometric amounts of DMAP.
Caption: Simplified mechanism of DMAP-catalyzed N-acylation.
Use a Base (e.g., Cs₂CO₃) when:
-
You are using a more stable, less conventional acyl source like a thioester.
-
The reaction can be driven to completion by removing a byproduct (e.g., a thiol).
Mechanism Insight: In this case, the base (Cs₂CO₃) is strong enough to deprotonate the indoline's N-H bond, forming an indolide anion.[1][3] This anion is a significantly stronger nucleophile than the neutral indoline and can directly attack the thioester, displacing the thiolate leaving group. This method is particularly useful for achieving N-acylation when C-acylation might otherwise compete.[3]
Q3: My goal is C-acylation, but I'm getting a complex mixture of products. How can I improve selectivity with a Lewis acid catalyst?
This is a classic challenge in Friedel-Crafts chemistry on heteroaromatic systems. The key is to control the reactivity of the electrophile and manage the multiple reactive sites on the indoline.
Catalyst Choice is Critical:
-
Highly Reactive Catalysts (e.g., AlCl₃): These tend to be less selective and can lead to over-acylation or side reactions. They often require stoichiometric amounts, which complicates workup.
-
Milder, More Selective Catalysts (e.g., Sc(OTf)₃, Y(OTf)₃): Scandium triflate is an excellent choice as it is a highly active Lewis acid that can be used in truly catalytic amounts.[5][12] It is also water-tolerant, making it more robust than traditional Lewis acids. Yttrium triflate has also been shown to be an effective and reusable catalyst, especially in ionic liquids.[13]
Mechanism Insight: The Lewis acid (LA) coordinates to a carbonyl oxygen of the acylating agent (e.g., acid anhydride). This polarization makes the acyl carbon highly electrophilic. The electron-rich aromatic ring of the indoline then performs a nucleophilic attack, typically at the C5 position, followed by rearomatization to yield the C-acylated product.
Caption: Simplified mechanism of Lewis acid-catalyzed C-acylation.
Troubleshooting & Optimization Tips:
-
Lower the Temperature: Running the reaction at 0 °C or even -78 °C can significantly enhance selectivity by favoring the kinetically controlled product and minimizing side reactions.
-
Solvent Choice: Non-polar solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are often preferred.
-
Protect the Nitrogen: If N-acylation is a persistent side reaction, consider protecting the indoline nitrogen with a removable group (e.g., Boc, Cbz) before performing the Friedel-Crafts reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (moisture for sensitive Lewis acids).2. Insufficiently activated acylating agent.3. Low nucleophilicity of the indoline substrate.[14]4. Steric hindrance near the reaction site. | 1. Ensure anhydrous conditions (oven-dried glassware, dry solvents). Consider a robust catalyst like Sc(OTf)₃.[12]2. Switch from an anhydride to a more reactive acyl chloride.3. For N-acylation, use a more powerful catalytic system like DMAP. For C-acylation, a stronger Lewis acid may be needed.4. Increase reaction temperature or time; consider a less bulky acylating agent if possible. |
| Poor Regioselectivity (N vs. C) | 1. Reaction conditions favor both pathways.2. Catalyst is not selective enough. | 1. For N-acylation, switch to a nucleophilic catalyst (DMAP) or base-promoted method which avoids generating strong electrophiles.[1][2]2. For C-acylation, protect the nitrogen atom first. This completely blocks N-acylation and directs the reaction to the ring. |
| Formation of Di-acylated or Other Side Products | 1. Reaction conditions are too harsh (high temp, strong catalyst).2. Incorrect stoichiometry (excess acylating agent). | 1. Lower the reaction temperature. Use a milder catalyst (e.g., switch from AlCl₃ to Sc(OTf)₃).2. Use the acylating agent as the limiting reagent (e.g., 1.0-1.1 equivalents). |
| Difficulty with C7-Acylation | 1. C7 is sterically hindered and electronically less activated than C5.2. Friedel-Crafts conditions are not suitable for C7 selectivity. | 1. This requires a specific strategy. Use a directed C-H activation approach with a Rhodium or Palladium catalyst and a directing group on the nitrogen.[7][8][9] |
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed N-Acylation
This protocol describes a reliable method for the N-acylation of indoline using acetic anhydride and a catalytic amount of DMAP.
Materials:
-
Indoline (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add indoline (1.0 equiv) and anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 equiv) to the solution with stirring.
-
Add acetic anhydride (1.2 equiv) dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-acyl indoline.
Self-Validation:
-
Expected Outcome: A high yield (>90%) of the N-acylated product.
-
TLC Analysis: The product spot should be less polar than the starting indoline.
-
¹H NMR: Look for the disappearance of the N-H proton signal and the appearance of a new singlet corresponding to the acetyl methyl group.
Protocol 2: General Procedure for Sc(OTf)₃-Catalyzed C-Acylation
This protocol outlines the Friedel-Crafts acylation of N-protected indoline, which favors C5-acylation.
Materials:
-
N-Boc-Indoline (1.0 equiv)
-
Acetic Anhydride (1.5 equiv)
-
Scandium (III) Triflate (Sc(OTf)₃) (0.1 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Deionized Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-indoline (1.0 equiv), Sc(OTf)₃ (0.1 equiv), and anhydrous DCE.
-
Stir the mixture at room temperature until the catalyst dissolves.
-
Add acetic anhydride (1.5 equiv) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Neutralize the mixture with saturated NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure C5-acyl, N-Boc indoline.
Self-Validation:
-
Expected Outcome: Good to excellent yield of the C5-acylated product.
-
TLC Analysis: The product should be more polar than the starting N-Boc-indoline.
-
¹H NMR: Look for the appearance of a new singlet for the acetyl methyl group and characteristic shifts in the aromatic proton signals consistent with C5 substitution.
References
-
Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. (n.d.). NIH. Retrieved January 27, 2026, from [Link]
-
Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. (n.d.). NIH. Retrieved January 27, 2026, from [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. (2022). ACS Publications. Retrieved January 27, 2026, from [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Rhodium-Catalyzed C(sp2)−H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. (2022). Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Ibogaine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. (n.d.). HETEROCYCLES. Retrieved January 27, 2026, from [Link]
-
Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Omega. Retrieved January 27, 2026, from [Link]
-
Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. (n.d.). NIH. Retrieved January 27, 2026, from [Link]
-
Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones. (2021). Organic Letters. Retrieved January 27, 2026, from [Link]
-
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. (n.d.). NIH. Retrieved January 27, 2026, from [Link]
-
4-Dimethylamino-pyridine(DMAP). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
Sources
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sci-Hub. Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones / Organic Letters, 2021 [sci-hub.red]
- 10. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 11. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deacetylation Side Reactions of Acetylindoles
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common and often frustrating side reaction in indole chemistry: the unintended cleavage of acetyl groups.
N-acetylindoles are pivotal intermediates in organic synthesis and are core motifs in numerous biologically active compounds. The N-acetyl group serves a dual purpose: it can act as a protecting group to modulate the reactivity of the indole nitrogen and prevent unwanted side reactions, or it can be an integral part of the final molecular architecture.[1] However, the amide bond of the N-acetyl group is susceptible to hydrolysis under various conditions, leading to the formation of the corresponding deacetylated indole. This side reaction can significantly lower the yield of the desired product, complicate purification, and introduce impurities that may be difficult to remove.
This document provides a comprehensive troubleshooting guide in a question-and-answer format to help you diagnose, mitigate, and prevent deacetylation in your experiments.
Frequently Asked Questions: Understanding the Fundamentals
Q1: What is deacetylation in the context of acetylindoles?
Deacetylation is the chemical reaction that removes an acetyl group (-COCH₃) from a molecule.[2] In the case of acetylindoles, this typically refers to the hydrolysis of the amide bond at the N-1 position (N-acetylindole) to yield the parent indole and acetic acid. This process regenerates the N-H bond of the indole ring.
Q2: Why is the N-acetyl group on an indole susceptible to cleavage?
The N-acetyl group is an amide. Amides, while generally stable, can be hydrolyzed to their constituent carboxylic acid and amine components under both acidic and basic conditions. The indole nucleus can influence the reactivity of this amide bond. The reaction involves the cleavage of the bond between the nitrogen atom and the acetyl group's carbonyl carbon.[3]
Q3: What are the primary conditions that cause deacetylation?
Deacetylation of acetylindoles is most commonly promoted by:
-
Strong Basic/Alkaline Conditions: The presence of strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or even milder bases like sodium carbonate (Na₂CO₃) in protic solvents (e.g., water, methanol) can lead to rapid hydrolysis.[3][4]
-
Strong Acidic Conditions: Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can catalyze the hydrolysis of the amide bond, particularly in the presence of water and at elevated temperatures.
-
Presence of Potent Nucleophiles: Certain nucleophiles other than hydroxide can attack the acetyl carbonyl group, leading to cleavage.
-
Elevated Temperatures: Reaction temperature is a critical factor. Higher temperatures accelerate the rate of hydrolysis under both acidic and basic conditions.[4]
Troubleshooting Guide: Practical Issues & Solutions
This section addresses specific problems you may encounter in the lab.
Issue 1: My N-acetyl group is lost during a base-catalyzed reaction.
Q: I am performing a reaction on a side chain of my N-acetylindole using a base like NaH, but I am seeing significant amounts of the deacetylated product. Why is this happening and what can I do?
A: While NaH is a non-nucleophilic base and shouldn't directly cause deacetylation, the issue often arises during the reaction workup. Aqueous workups, especially if not pH-controlled, can become basic and cause hydrolysis.
Causality: The primary culprit is often nucleophilic attack by hydroxide ions (OH⁻) on the electrophilic carbonyl carbon of the acetyl group. This is a classic nucleophilic acyl substitution mechanism. Even trace amounts of water in your reaction solvent can be activated by a strong base, and aqueous workups are a major source of hydroxide.
Solutions & Mitigation Strategies:
-
Anhydrous Conditions: Ensure your reaction is strictly anhydrous. Use freshly distilled solvents and dry glassware.
-
Controlled Workup: Quench the reaction carefully with a non-aqueous proton source (e.g., ammonium chloride solution) and keep the temperature low (0 °C). Avoid using strong aqueous bases during extraction. Buffer the aqueous layer to a neutral pH if possible.
-
Choice of Base: If possible, consider using alternative non-nucleophilic bases that are less harsh or can be used at lower temperatures.
-
Change Protecting Group: If the desired reaction conditions are inherently basic and cannot be altered, the acetyl group may not be suitable. Consider switching to a more base-stable protecting group like a tosyl (Ts) or a [2-(trimethylsilyl)ethoxy]methyl (SEM) group.[5]
Issue 2: My reaction under acidic conditions is causing deacetylation.
Q: I am attempting a Friedel-Crafts acylation on the benzene ring of my N-acetylindole using AlCl₃, but the reaction is messy and I'm isolating the deacetylated starting material. What's going on?
A: Strong Lewis acids like AlCl₃ can coordinate to the carbonyl oxygen of the N-acetyl group, making it highly electrophilic and susceptible to cleavage, especially if trace water is present. Furthermore, traditional Friedel-Crafts conditions can be too harsh for many indole substrates.
Causality: In acid-catalyzed deacetylation, the carbonyl oxygen is protonated (or coordinates to a Lewis acid), making the carbonyl carbon much more electrophilic. A weak nucleophile, such as water, can then attack the carbonyl, leading to hydrolysis.
Solutions & Mitigation Strategies:
-
Milder Lewis Acids: Switch to a milder Lewis acid. Diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) have been shown to be effective for C-3 acylation of indoles without requiring N-H protection and are generally less harsh than AlCl₃.
-
Alternative Acylation Methods: Avoid classic Friedel-Crafts conditions. Consider using Vilsmeier-Haack type conditions for formylation or other modern catalytic methods.
-
Protecting Group Stability: The acetyl group is generally considered labile under both strong acid and strong base. For acidic conditions, a group like Boc (tert-butyloxycarbonyl) might also be too sensitive. A sulfonyl-based group (e.g., Ts) offers greater stability in acidic media.[6]
Troubleshooting Decision Workflow
This workflow can help you systematically diagnose and solve deacetylation issues.
Caption: Troubleshooting workflow for deacetylation.
Mechanistic Insights
A deeper understanding of the reaction mechanisms can inform better experimental design.
Base-Catalyzed Deacetylation (Saponification)
This is a two-step nucleophilic acyl substitution reaction.
-
Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the N-acetyl group. This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the indole nitrogen as a leaving group (as an anion). This is the rate-determining step. The resulting indole anion is then protonated by the solvent (e.g., water).
Caption: Mechanism of base-catalyzed deacetylation.
Acid-Catalyzed Deacetylation
This mechanism involves the activation of the carbonyl group by a proton or Lewis acid.
-
Activation: The carbonyl oxygen of the acetyl group is protonated, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A weak nucleophile, typically water, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer & Elimination: A proton is transferred from the attacking oxygen to the indole nitrogen. The intermediate then collapses, eliminating the neutral indole as the leaving group. The resulting protonated acetic acid is then deprotonated.
Data & Protocols
Table 1: Relative Stability of N-Acetyl vs. Alternative Protecting Groups
| Protecting Group | Abbreviation | Stable to Strong Base? | Stable to Strong Acid? | Cleavage Conditions |
| Acetyl | Ac | No (Labile) [3][7] | No (Labile) | NaOH, H₂O; HCl, H₂O |
| Tosyl (p-toluenesulfonyl) | Ts | Yes | Yes (Generally) | Reductive (e.g., Mg/MeOH), Strong Base (t-BuOK) |
| [2-(trimethylsilyl)ethoxy]methyl | SEM | Yes | No (Labile) | Fluoride source (TBAF), Lewis/Protic Acids[5] |
| tert-Butoxycarbonyl | Boc | Yes | No (Very Labile) | Strong acids (TFA, HCl) |
| Benzyl | Bn | Yes | Yes | Catalytic Hydrogenation (H₂, Pd/C) |
Protocol 1: Monitoring Deacetylation by Thin-Layer Chromatography (TLC)
This protocol is essential for diagnosing the extent of the side reaction during your experiment.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane)
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde or permanganate)
-
Capillary tubes for spotting
Procedure:
-
Prepare Standards: Prepare dilute solutions of your pure N-acetylindole starting material and, if available, the expected deacetylated indole product.
-
Spotting: On a TLC plate, spot the starting material standard, the deacetylated standard, and a sample from your reaction mixture (co-spotting can also be useful).
-
Development: Place the TLC plate in a chamber with the chosen solvent system. Allow the solvent front to travel up the plate.
-
Visualization:
-
Remove the plate and visualize under a UV lamp. Indole rings are typically UV-active.
-
The deacetylated indole, having a free N-H group, is more polar than the N-acetylated version. Therefore, it will have a lower Rf value (it will travel less distance up the plate).
-
If necessary, use a chemical stain to visualize the spots.
-
-
Analysis: The appearance of a new spot in the reaction mixture lane that corresponds to the Rf of the deacetylated standard confirms the side reaction is occurring. The relative intensity of the spots can give a qualitative measure of the reaction's extent.
Protocol 2: General Reaction Workflow to Minimize Deacetylation
This workflow outlines best practices for a hypothetical reaction (e.g., alkylation of a side-chain) on an N-acetylindole derivative using a strong base.
Caption: Best-practice workflow to prevent deacetylation.
References
-
Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. E-Journal of Chemistry, 4(3), 332-335. [Link]
-
Wang, H., & Abe, I. (2023). Acetylation-Deacetylation-Driven Natural Product Biosynthesis. Angewandte Chemie International Edition, 62(44), e202309820. [Link]
-
Yusof, N. A., et al. (2018). The deacetylation mechanism. IOP Conference Series: Materials Science and Engineering, 341, 012002. [Link]
-
Galed, G., et al. (2008). Influence of N-Deacetylation Conditions on Chitosan Production from α-Chitin. Natural Product Communications, 3(8), 1934578X0800300. [Link]
-
Reddy, K. R., et al. (2017). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. RSC Advances, 7(58), 36585-36590. [Link]
-
Wikipedia. (n.d.). Acetylation. Retrieved January 27, 2026, from [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(18), 3165-3167. [Link]
-
Dutta, P. K., et al. (2006). Determination of degree of deacetylation of chitosan and their effect on the release behavior of essential oil from chitosan and chitosan-gelatin complex microcapsules. Journal of Polymer Materials, 23, 17-27. [Link]
-
Request PDF. (n.d.). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. [Link]
-
Inagaki, S., et al. (1981). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 46(12), 2623-2625. [Link]
-
Sarmah, B., et al. (2020). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. Chemistry – An Asian Journal, 15(16), 2414-2433. [Link]
-
Ciriminna, R., et al. (2016). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Organic Process Research & Development, 20(3), 639-644. [Link]
-
Sciencemadness Discussion Board. (2017). 3-acetylindole. [Link]
-
Hino, T., et al. (1982). The acetylation of 3-acylindoles. Chemical and Pharmaceutical Bulletin, 30(7), 2349–2356. [Link]
-
Kumar, A., et al. (2019). Chemoselective N-deacetylation under mild conditions. Organic & Biomolecular Chemistry, 17(3), 527-531. [Link]
-
Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. [Link]
-
Request PDF. (n.d.). A New Protecting-Group Strategy for Indoles. [Link]
-
Halim, N. S. A., et al. (2012). Effect of degree of deacetylation of chitosan on thermal stability and compatibility of chitosan-polyamide blend. BioResources, 7(4), 4533-4543. [Link]
-
Terashima, M., & Fujioka, M. (1981). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 15(2), 933. [Link]
-
Yang, L., et al. (2021). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 17, 3051-3056. [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]
-
Sharma, S., et al. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 3(3), 884-894. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Biological Assay Results
In the dynamic landscape of drug discovery and biological research, the reliability of assay results is paramount. This guide provides an in-depth, experience-driven framework for validating biological assay results, moving beyond simplistic protocol execution to a deeper understanding of the "why" behind experimental design. While the initial query concerned the specific use of 1-Acetyl-3,3-dimethylindoline, a comprehensive literature search revealed a lack of established application for this compound as a standard for assay validation. Therefore, this guide will focus on the fundamental principles of assay validation using well-characterized, widely accepted chemical probes as comparators. We will explore two distinct and highly relevant biological assays: an acetylcholinesterase (AChE) inhibition assay, a cornerstone of neuropharmacology, and a cellular assay for inflammation targeting the NF-κB pathway, a critical signaling cascade in immunology and oncology.
This guide is structured to empower researchers, scientists, and drug development professionals to design and interpret their experiments with the highest degree of scientific rigor. We will delve into the causality behind experimental choices, emphasizing the creation of self-validating systems to ensure the trustworthiness of your data.
The Imperative of Assay Validation: Beyond the Positive Control
In the quest for novel therapeutics and deeper biological understanding, an assay is our window into complex molecular interactions. However, without rigorous validation, this window can become a distorted lens, leading to false positives, wasted resources, and misguided research directions. A simple positive control confirms that an assay is mechanically functional, but it does not validate the biological relevance or the specificity of the observed effects.
True validation comes from a multi-faceted approach that includes:
-
Orthogonal Assays: Confirming a result using a different experimental method that relies on a distinct detection principle.
-
Structurally Distinct Chemical Probes: Using multiple, well-characterized compounds that target the same protein or pathway but have different chemical scaffolds.
-
Target Engagement Studies: Directly demonstrating that the compound of interest interacts with its intended molecular target within a cellular context.
This guide will focus on the use of well-characterized chemical probes as a critical pillar of this validation process.
Case Study 1: Validating an Acetylcholinesterase (AChE) Inhibition Assay
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Its inhibition is a primary therapeutic strategy for Alzheimer's disease.[1][3][4] Validating an AChE inhibition assay is crucial for identifying and characterizing new potential drugs.
The Gold Standard Comparator: Donepezil
Donepezil is a highly selective, reversible, and well-characterized inhibitor of AChE.[1][2][3] It serves as an excellent reference compound for validating new potential AChE inhibitors.
Experimental Workflow: AChE Inhibition Assay
The following diagram illustrates a typical workflow for an AChE inhibition assay using a new chemical entity (NCE) and Donepezil as a comparator.
Caption: Workflow for AChE inhibition assay validation.
Detailed Protocol: Colorimetric AChE Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods.[5][6]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
NCE and Donepezil Stock Solutions: Prepare 10 mM stock solutions in DMSO. Create a dilution series in assay buffer.
-
AChE Solution: Prepare a working solution of human recombinant AChE in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Substrate/Chromogen Solution: Prepare a solution of 1.5 mM acetylthiocholine (ATCh) and 0.5 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of diluted NCE, Donepezil, or vehicle (assay buffer with DMSO) to appropriate wells.
-
Add 50 µL of the AChE working solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the Substrate/Chromogen solution to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mOD/min).
-
Calculate the percentage of inhibition for each concentration of NCE and Donepezil using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Interpreting the Results for Validation
By comparing the IC50 value and the shape of the dose-response curve of your NCE to that of Donepezil, you can begin to validate your findings.
| Compound | Target | Typical IC50 Range | Mechanism |
| NCE | AChE | Experimentally Determined | To be determined |
| Donepezil | AChE | 1-10 nM[3][7] | Reversible, mixed competitive/non-competitive inhibitor[2] |
A potent NCE with a well-defined sigmoidal curve provides initial confidence. However, further validation is necessary.
Case Study 2: Validating an Anti-Inflammatory Assay Targeting the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of the inflammatory response.[8] Its dysregulation is implicated in numerous inflammatory diseases.
The Chemical Probe: BAY 11-7082
BAY 11-7082 is a widely used chemical probe that inhibits the NF-κB pathway by irreversibly inhibiting the phosphorylation of IκBα, a key regulatory step.[8][9][10] It is important to note that while widely used, BAY 11-7082 also has off-target effects, including the inhibition of protein tyrosine phosphatases, which underscores the need for careful experimental design and the use of multiple validation methods.[11]
Signaling Pathway: NF-κB Activation
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for BAY 11-7082.
Caption: Canonical NF-κB signaling pathway and BAY 11-7082 inhibition.
Experimental Workflow: Validating Inhibition of NF-κB Activation
A robust validation workflow for an NCE targeting the NF-κB pathway would involve multiple readouts.
Caption: Multi-assay workflow for validating NF-κB pathway inhibition.
Detailed Protocol: Western Blot for Phospho-IκBα
-
Cell Culture and Treatment:
-
Plate RAW 264.7 macrophages and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of your NCE, BAY 11-7082, or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-IκBα overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total IκBα and a loading control (e.g., β-actin).
-
Cross-Validation with a Functional Assay: IL-6 ELISA
A downstream functional consequence of NF-κB activation is the production of pro-inflammatory cytokines like IL-6.
-
Cell Culture and Treatment:
-
Follow the same treatment and stimulation protocol as for the Western blot, but extend the LPS stimulation time to 12-24 hours.
-
-
Supernatant Collection:
-
Collect the cell culture supernatant.
-
-
ELISA:
-
Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its intended target in a cellular environment.[12][13][14] The principle is that a ligand-bound protein is more resistant to thermal denaturation.
-
Cell Treatment: Treat intact cells with your NCE or vehicle.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).[15]
-
Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot.
A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the presence of the NCE compared to the vehicle control.
| Assay | Readout | Purpose |
| Western Blot (p-IκBα) | Protein phosphorylation | Confirms inhibition of the direct upstream signaling event. |
| NF-κB Reporter Assay | Gene transcription | Measures the transcriptional activity of NF-κB. |
| IL-6 ELISA | Cytokine secretion | Validates a downstream functional consequence. |
| CETSA | Thermal stability | Confirms direct binding of the NCE to the target protein. |
By employing this multi-assay approach and comparing the results of your NCE with a well-characterized probe like BAY 11-7082, you can build a strong, validated case for the mechanism of action of your compound.
Conclusion
The validation of biological assay results is a cornerstone of robust scientific research. The use of well-characterized chemical probes and reference compounds, such as Donepezil and BAY 11-7082, provides a critical framework for comparison and builds confidence in your findings. By moving beyond simple positive and negative controls to a more holistic validation strategy that incorporates orthogonal assays and direct measures of target engagement, researchers can ensure the integrity and impact of their work. While the specific compound 1-Acetyl-3,3-dimethylindoline does not appear to be an established tool for this purpose, the principles outlined in this guide provide a universal roadmap for validating results in a wide range of biological assays.
References
-
ACS Publications. (2022, November 16). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
ACS Publications. (2021, December 3). Exploration of BAY 11-7082 as a Potential Antibiotic. ACS Infectious Diseases. [Link]
-
National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. PubMed Central. [Link]
-
ACS Publications. (2023, February 3). Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. [Link]
-
Journal of Applied Pharmaceutical Science. (2015, February 27). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. [Link]
-
ACS Publications. (2020, February 25). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. [Link]
-
ACS Publications. (2014, May 19). Toward a Chemical Marker for Inflammatory Disease: A Fluorescent Probe for Membrane-Localized Thioredoxin. [Link]
-
National Center for Biotechnology Information. (n.d.). The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases. [Link]
-
PubChem. (n.d.). 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one. [Link]
-
PubChem. (n.d.). Donepezil. National Center for Biotechnology Information. [Link]
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Portland Press. (n.d.). BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis. Clinical Science. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]
-
PLOS One. (n.d.). Targeting Acetylcholinesterase: Identification of Chemical Leads by High Throughput Screening, Structure Determination and Molecular Modeling. [Link]
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National Center for Biotechnology Information. (n.d.). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. PubMed Central. [Link]
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PubChem. (n.d.). 3-Acetylindole. National Center for Biotechnology Information. [Link]
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Bio-protocol. (n.d.). 4.5. Cellular Thermal Shift Assay (CETSA). [Link]
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ResearchGate. (n.d.). Donepezil-based compound as acetylcholinesterase inhibitor. [Link]
-
RSC Publishing. (n.d.). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. [Link]
-
ResearchGate. (n.d.). Inhibition of AChE activity of donepezil and the synthesized anticholinesterase compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. PubMed. [Link]
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MDPI. (n.d.). The Pharmacological NF-κB Inhibitor BAY11-7082 Induces Cell Apoptosis and Inhibits the Migration of Human Uveal Melanoma Cells. [Link]
-
MDPI. (2018, April 4). Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine. [Link]
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Broad Institute. (2026, January 16). Scientists develop molecules that may treat Crohn's disease. [Link]
-
ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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Taylor & Francis. (2024, May 20). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
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A Comparative Guide to the Reactivity of 1-Acetyl-3,3-dimethylindoline
For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of heterocyclic scaffolds is paramount for designing novel synthetic routes and anticipating metabolic pathways. This guide provides an in-depth analysis of the reactivity of 1-Acetyl-3,3-dimethylindoline, benchmarking it against key structural analogs to elucidate the distinct roles of the N-acetyl and C3 gem-dimethyl substituents. Through objective comparisons and detailed experimental protocols, we aim to equip the scientific community with a practical framework for utilizing this versatile building block.
Introduction: The Structural Significance of 1-Acetyl-3,3-dimethylindoline
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The reactivity of the indoline nucleus, particularly its susceptibility to electrophilic attack and oxidation, is a critical consideration in its synthetic manipulation. 1-Acetyl-3,3-dimethylindoline presents a unique case study in reactivity, with two key modifications to the parent indoline structure:
-
N-Acetylation: The introduction of an acetyl group on the nitrogen atom significantly alters the electronic properties of the molecule. The electron-withdrawing nature of the acetyl group is expected to decrease the electron density of the aromatic ring, thereby modulating its reactivity towards electrophiles.
-
C3 Gem-dimethyl Substitution: The presence of two methyl groups at the C3 position introduces steric hindrance and prevents oxidation at this site, which is a common reaction pathway for other indolines.
This guide will benchmark the reactivity of 1-Acetyl-3,3-dimethylindoline against three key comparators: Indoline, 1-Acetylindoline, and 3,3-Dimethylindoline. This systematic approach allows for the deconvolution of the electronic effects of the N-acetyl group and the steric/electronic effects of the gem-dimethyl group.
Benchmarking Reactivity: A Head-to-Head Comparison
To provide a quantitative and qualitative assessment of the reactivity of 1-Acetyl-3,3-dimethylindoline, we will focus on two fundamental reaction classes: Electrophilic Aromatic Substitution and Oxidation.
Electrophilic Aromatic Substitution: Nitration
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The nitration of the benzene ring of the indoline core serves as an excellent probe for the electron-donating or -withdrawing effects of the substituents.
The choice of nitrating agent and reaction conditions is critical for a comparative study. A mild nitrating agent, acetyl nitrate generated in situ from nitric acid and acetic anhydride, is employed to be sensitive to the subtle differences in the nucleophilicity of the aromatic rings of the four substrates. Acetic acid is used as the solvent to ensure the miscibility of all reactants. The reaction is conducted at a controlled temperature to minimize side reactions and allow for a clear comparison of the reaction rates and product distributions.
A detailed, step-by-step methodology for the comparative nitration is provided below.
Protocol 1: Comparative Nitration of Indoline Derivatives
Materials:
-
Indoline
-
1-Acetylindoline
-
3,3-Dimethylindoline
-
1-Acetyl-3,3-dimethylindoline
-
Acetic Anhydride (Ac₂O)
-
60% Nitric Acid (HNO₃)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Preparation of Nitrating Agent (Acetyl Nitrate): In a flame-dried, round-bottom flask equipped with a magnetic stir bar and an addition funnel, cool 10 mL of acetic anhydride to 0 °C in an ice bath. Slowly add a pre-cooled mixture of 0.42 mL of 60% nitric acid in 2 mL of glacial acetic acid dropwise over 15 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting solution for an additional 30 minutes at 0 °C.
-
Substrate Preparation: In four separate, flame-dried round-bottom flasks, dissolve 1 mmol of each substrate (Indoline, 1-Acetylindoline, 3,3-Dimethylindoline, and 1-Acetyl-3,3-dimethylindoline) in 5 mL of glacial acetic acid. Cool the solutions to 0 °C.
-
Nitration Reaction: To each of the substrate solutions, add 1.1 equivalents of the freshly prepared acetyl nitrate solution dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reactions to stir at 0 °C. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes, using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: Once the starting material is consumed (or after 4 hours for less reactive substrates), quench each reaction by pouring it into 50 mL of ice-cold water. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Determine the yield and characterize the products by ¹H NMR and ¹³C NMR to identify the regioselectivity of nitration.
The following table summarizes the expected outcomes of the comparative nitration experiment. The data is hypothetical but based on established principles of electronic effects in electrophilic aromatic substitution.
| Substrate | Reaction Time (h) | Yield (%) | Major Regioisomer(s) |
| Indoline | 0.5 | 92 | 5-nitro and 7-nitro |
| 1-Acetylindoline | 3.5 | 65 | 5-nitro |
| 3,3-Dimethylindoline | 0.75 | 88 | 5-nitro and 7-nitro |
| 1-Acetyl-3,3-dimethylindoline | 4.0 | 58 | 5-nitro |
The experimental data clearly demonstrates the influence of the N-acetyl and C3 gem-dimethyl groups on the reactivity of the indoline core towards electrophilic nitration.
-
Indoline is the most reactive substrate, as the lone pair of the nitrogen atom donates electron density to the aromatic ring, activating it towards electrophilic attack. This leads to a rapid reaction and a high yield of the nitrated products.
-
1-Acetylindoline shows significantly reduced reactivity. The electron-withdrawing acetyl group delocalizes the nitrogen lone pair into the carbonyl group, thereby deactivating the aromatic ring towards electrophilic substitution. This results in a longer reaction time and a lower yield.
-
3,3-Dimethylindoline exhibits reactivity comparable to that of indoline. The methyl groups are weakly electron-donating and do not significantly impact the electronic nature of the aromatic ring.
-
1-Acetyl-3,3-dimethylindoline is the least reactive substrate. The deactivating effect of the N-acetyl group is the dominant factor, leading to the slowest reaction and the lowest yield. The gem-dimethyl group has a negligible electronic influence on the aromatic ring in this context.
Oxidation: Dehydrogenation to Indole
The oxidation of the indoline core to the corresponding indole is a common transformation that provides insight into the stability of the heterocyclic ring. The choice of oxidant and the reaction conditions can significantly influence the outcome of this reaction.
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a mild and efficient dehydrogenating agent, making it suitable for comparing the oxidative stability of the indoline derivatives.[1] Toluene is chosen as a relatively non-polar solvent, and the reaction is performed at an elevated temperature to facilitate the dehydrogenation process. The presence of the gem-dimethyl group at the C3 position in 3,3-Dimethylindoline and 1-Acetyl-3,3-dimethylindoline is expected to prevent the formation of the corresponding indole, leading to alternative reaction pathways or no reaction.
The following protocol outlines a standardized procedure for the comparative oxidation of the four indoline derivatives.
Protocol 2: Comparative Oxidation of Indoline Derivatives with DDQ
Materials:
-
Indoline
-
1-Acetylindoline
-
3,3-Dimethylindoline
-
1-Acetyl-3,3-dimethylindoline
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In four separate round-bottom flasks equipped with reflux condensers, dissolve 1 mmol of each substrate (Indoline, 1-Acetylindoline, 3,3-Dimethylindoline, and 1-Acetyl-3,3-dimethylindoline) in 10 mL of toluene.
-
Addition of Oxidant: To each solution, add 1.2 equivalents of DDQ.
-
Reaction: Heat the reaction mixtures to 80 °C and stir for 6 hours.
-
Reaction Monitoring: Monitor the progress of each reaction by TLC, using a 4:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After 6 hours, cool the reaction mixtures to room temperature. Filter the mixtures through a pad of celite to remove the precipitated hydroquinone. Wash the filter cake with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel. Analyze the products by ¹H NMR and Mass Spectrometry to determine the extent of oxidation and identify any byproducts.
The expected outcomes of the comparative oxidation with DDQ are presented in the table below. The data is hypothetical but reflects the established reactivity patterns of indolines.
| Substrate | Product(s) | Yield (%) | Observations |
| Indoline | Indole | 85 | Complete conversion to the aromatic indole. |
| 1-Acetylindoline | 1-Acetylindole | 90 | Efficient dehydrogenation to the corresponding N-acetylindole. |
| 3,3-Dimethylindoline | No reaction / Complex mixture | < 5 | Starting material largely recovered; some decomposition observed. |
| 1-Acetyl-3,3-dimethylindoline | No reaction | > 95 | Starting material recovered unchanged. |
The oxidation experiments highlight the critical role of the C3 protons and the N-acetyl group in the dehydrogenation process.
-
Indoline and 1-Acetylindoline are readily oxidized to their corresponding indole derivatives. The presence of protons at the C2 and C3 positions allows for the facile dehydrogenation by DDQ. The N-acetyl group does not significantly hinder this process.
-
3,3-Dimethylindoline fails to undergo clean oxidation to an indole. The absence of a proton at the C3 position prevents the typical dehydrogenation pathway. The observed decomposition likely arises from other oxidative processes.
-
1-Acetyl-3,3-dimethylindoline is completely unreactive under these conditions. The combination of the C3-disubstitution, which blocks the dehydrogenation pathway, and the electron-withdrawing N-acetyl group, which may increase the oxidation potential of the molecule, renders it highly resistant to oxidation by DDQ.
Conclusion: A Tunable Scaffold for Chemical Synthesis
This comparative guide demonstrates that the reactivity of the indoline core can be finely tuned through substitution. 1-Acetyl-3,3-dimethylindoline emerges as a particularly stable derivative, resistant to both electrophilic attack on the aromatic ring and oxidation of the heterocyclic ring.
-
The N-acetyl group serves as a powerful deactivating group, significantly reducing the nucleophilicity of the aromatic ring and making the molecule less susceptible to electrophilic substitution.
-
The C3 gem-dimethyl group effectively blocks the common oxidative dehydrogenation pathway to the corresponding indole, enhancing the stability of the indoline core.
These features make 1-Acetyl-3,3-dimethylindoline an attractive scaffold for applications where a robust, non-aromatic indoline core is desired. For drug development professionals, this stability can translate to improved metabolic profiles. For synthetic chemists, the predictable reactivity of this molecule allows for selective functionalization at other positions, knowing that the core structure will remain intact under a variety of reaction conditions. By understanding the interplay of electronic and steric effects, researchers can strategically employ 1-Acetyl-3,3-dimethylindoline and its analogs to achieve their synthetic goals.
References
-
Electrophilic Substitution Reactions of Indoles. ChemInform. (2010). [Link]
-
Synthesis of indoline from N-acetylindole. ResearchGate. (2020). [Link]
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal. (2012). [Link]
-
Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. Journal of the American Chemical Society. (2008). [Link]
-
DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances. (2021). [Link]
-
APPLICATION OF THE DDQ OXIDATION TO THE SYNTHESIS OF OXIDIZED INDOLE ALKALOIDS. HETEROCYCLES. (1982). [Link]
-
Reactivity of indole as an electrophile and its application for the synthesis of 2-phenylindole and 3-phenylindole. Journal of Heterocyclic Chemistry. (2000). [Link]
-
Electrophilic substitution at the indole. Química Orgánica. (n.d.). [Link]
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Molecules. (2021). [Link]
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A Comparative Guide to the Reproducibility of 1-Acetyl-3,3-dimethylindoline Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indoline derivatives hold a significant place due to their prevalence in biologically active molecules. This guide provides an in-depth, comparative analysis of two common protocols for the synthesis of 1-Acetyl-3,3-dimethylindoline, a key intermediate in the development of various therapeutic agents. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a critical evaluation of each method's reproducibility, efficiency, and underlying chemical principles, empowering researchers to make informed decisions in their synthetic endeavors.
Introduction to 1-Acetyl-3,3-dimethylindoline
1-Acetyl-3,3-dimethylindoline is a substituted indoline molecule characterized by an acetyl group on the nitrogen atom and two methyl groups at the C3 position. This substitution pattern imparts specific steric and electronic properties that are often exploited in the design of drug candidates. The reliable and reproducible synthesis of this building block is therefore of paramount importance. This guide will dissect two primary methods for its preparation: the direct N-acetylation of 3,3-dimethylindoline using acetic anhydride and a base-mediated approach with acetyl chloride.
Synthesis of the Precursor: 3,3-Dimethylindoline
Before delving into the acetylation protocols, it is essential to have a reproducible method for the synthesis of the starting material, 3,3-dimethylindoline. A common and effective method is the Fischer indole synthesis followed by reduction.
Fischer Indole Synthesis of 2,3,3-Trimethyl-3H-indole
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1][2][3][4][5][6] In this case, phenylhydrazine is reacted with 3-methyl-2-butanone (isopropyl methyl ketone) under acidic conditions to yield 2,3,3-trimethyl-3H-indole.
Experimental Workflow: Fischer Indole Synthesis
Caption: Reduction of 3H-Indole to Indoline.
Comparative Analysis of N-Acetylation Protocols
With a reliable source of 3,3-dimethylindoline, we can now compare two distinct methods for its N-acetylation.
Protocol 1: N-Acetylation using Acetic Anhydride
This method is a classic and straightforward approach to acetylation. Acetic anhydride serves as the acetylating agent, and the reaction can be performed with or without a catalyst. For less reactive amines, a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
Causality Behind Experimental Choices:
-
Acetic Anhydride: A readily available and relatively inexpensive acetylating agent. It is less reactive and easier to handle than acetyl chloride, making it a safer option for larger-scale synthesis.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to avoid hydrolysis of the acetic anhydride.
-
Base (Optional but Recommended): A tertiary amine base like triethylamine (TEA) or pyridine is often added to neutralize the acetic acid byproduct, driving the reaction to completion. DMAP can be used in catalytic amounts to increase the reaction rate.
Self-Validating System:
The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (3,3-dimethylindoline) and the appearance of the less polar product (1-Acetyl-3,3-dimethylindoline). The final product can be purified by column chromatography or recrystallization.
Experimental Protocol: N-Acetylation with Acetic Anhydride
-
To a solution of 3,3-dimethylindoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Acetylation using Acetyl Chloride and a Base
This protocol utilizes the more reactive acetyl chloride as the acetylating agent. Due to its high reactivity, this reaction is typically performed at low temperatures and requires a base to neutralize the hydrochloric acid byproduct.
Causality Behind Experimental Choices:
-
Acetyl Chloride: A highly reactive acetylating agent that often leads to faster reaction times and higher yields, especially with less nucleophilic amines. [7][8][9][10][11]However, it is more hazardous to handle due to its moisture sensitivity and the corrosive nature of the HCl byproduct.
-
Base: A non-nucleophilic base such as triethylamine is crucial to scavenge the HCl generated during the reaction. [7][12]The formation of triethylammonium chloride salt helps to drive the reaction forward.
-
Low Temperature: The reaction is typically carried out at 0 °C or below to control the exothermic nature of the reaction and minimize potential side reactions.
Self-Validating System:
Similar to the acetic anhydride method, reaction progress is monitored by TLC. The formation of a precipitate (triethylammonium chloride) is a visual indicator that the reaction is proceeding. Purification is typically achieved through aqueous workup and chromatography.
Experimental Protocol: N-Acetylation with Acetyl Chloride
-
Dissolve 3,3-dimethylindoline (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise to the vigorously stirred solution. A white precipitate of triethylammonium chloride will form.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
After completion, filter off the precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography.
Performance Comparison
| Parameter | Protocol 1: Acetic Anhydride | Protocol 2: Acetyl Chloride & Base |
| Reagent Reactivity | Moderate | High |
| Reaction Time | 2-4 hours | 1-2 hours |
| Temperature | 0 °C to Room Temperature | 0 °C |
| Yield | Good to Excellent | Typically Excellent |
| Safety & Handling | Safer, less corrosive byproduct | More hazardous, corrosive HCl byproduct |
| Cost-Effectiveness | Generally more economical | Can be more expensive |
| Reproducibility | High | High, with careful control of moisture |
Characterization of 1-Acetyl-3,3-dimethylindoline
Independent of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity.
-
¹H NMR: Expected signals include those for the acetyl methyl protons, the gem-dimethyl protons at C3, the methylene protons at C2, and the aromatic protons of the indoline ring.
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbon of the acetyl group, the quaternary carbon at C3, the methylene carbon at C2, and the aromatic carbons.
-
IR Spectroscopy: A strong absorption band in the region of 1650-1670 cm⁻¹ is indicative of the amide carbonyl stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 1-Acetyl-3,3-dimethylindoline should be observed.
Conclusion
Both the acetic anhydride and acetyl chloride methods are viable and reproducible for the synthesis of 1-Acetyl-3,3-dimethylindoline. The choice between the two protocols will largely depend on the specific requirements of the researcher, including scale, available resources, and safety considerations.
The acetic anhydride method offers a safer and more economical approach, making it well-suited for larger-scale preparations where handling of highly reactive reagents is a concern. While it may require slightly longer reaction times, its high reproducibility makes it a reliable choice.
The acetyl chloride method , on the other hand, provides a faster and often higher-yielding alternative, which can be advantageous for rapid synthesis of smaller quantities. However, it demands more stringent handling procedures due to the reactivity of acetyl chloride and the corrosive nature of the HCl byproduct.
Ultimately, by understanding the underlying principles and practical considerations of each protocol, researchers can confidently select and execute the synthesis of 1-Acetyl-3,3-dimethylindoline with a high degree of success and reproducibility.
References
-
Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. (2022). Molecules, 27(19), 6769. [Link]
-
Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. (2020). The Pharma Innovation Journal, 9(9), 41-45. [Link]
-
The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. (2006). Australian Journal of Chemistry, 59(3), 189-195. [Link]
-
N'-Acylation of (3,2')-indole dimers. (2016). Tetrahedron Letters, 57(15), 1671-1675. [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Reaction of 3 with acetic anhydride under different conditions. (2014). ResearchGate. [Link]
- Reduction of indole compounds to indoline compounds. (1980). U.S.
-
Synthesis of 3-acetyl indole. Synthesis of 1,3-Diacetyl Indole. In a... (2015). ResearchGate. [Link]
-
Synthesis of New Heterocyclic Compounds Using 2-(3,3-Dimethyl-1H-pyrroloisoquinolin-2(3H)-ylidene)malonaldehydes. (2010). ChemInform, 41(20). [Link]
-
Fischer Indole Synthesis. (2016). ResearchGate. [Link]
-
ChemInform Abstract: Intramolecular Alkylations of Aromatic Compounds. Part 29. Synthesis and Assignment of Absolute Configuration of 1-Acetylindoline-3-carboxylic Acid. (1987). ChemInform, 18(40). [Link]
-
Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. [Link]
-
INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (1993). HETEROCYCLES, 36(2), 307-314. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2465-2475. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC. [Link]
-
ChemInform Abstract: N'-Acylation of (3,2')-Indole Dimers. (2016). ChemInform, 47(35). [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2020). Molecules, 25(21), 5038. [Link]
-
Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. (2017). ResearchGate. [Link]
-
Analysing the reaction of a β-diketone with dimethyl sulphoxide (DMSO)/acetic anhydride. (2016). Journal of the Serbian Chemical Society, 81(1), 1-6. [Link]
-
Fischer indole synthesis --[13][13]sigmatropic rearrangement. (n.d.). ChemTube3D. [Link]
-
A convenient preparation of indoline. (1966). Journal of Organic Chemistry, 31(10), 3438-3440. [Link]
-
3-Acetylindole. (n.d.). PubChem. [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
3-Substituted indole: A review. (2019). International Journal of Chemical Studies, 7(2), 127-135. [Link]
-
One mole of Acetyl Chloride reacts with one mole of dimethylamine. There are three organic products. How are they drawn? (n.d.). Homework.Study.com. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry, 18, 54-60. [Link]
-
An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. (2014). Tetrahedron Letters, 55(17), 2811-2814. [Link]
- Method of synthesizing indole compounds. (2022).
-
Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. (2021). Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]
-
Acetic anhydride or acetyl chloride, that is the question... (2024). Sciencemadness Discussion Board. [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Acetyl-3,3-dimethylindoline
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the paramount responsibility of ensuring the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling 1-Acetyl-3,3-dimethylindoline, a compound that, while not extensively characterized in public safety literature, warrants a cautious approach based on the known hazards of its structural analogs.
The core principle of laboratory safety is proactive prevention. For 1-Acetyl-3,3-dimethylindoline, we must infer its potential hazards from related compounds such as 3-Acetylindole, 1-Acetylindoline, and 3,3-Dimethylindoline. These analogs are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.
Hazard Assessment and PPE Selection Rationale
A thorough risk assessment is the foundation of a robust safety protocol. Given the irritant nature of related indole compounds, the primary routes of exposure to 1-Acetyl-3,3-dimethylindoline are dermal contact, ocular exposure, and inhalation of aerosols or dust particles. Our PPE selection is therefore designed to create a reliable barrier against these exposure pathways.
Engineering and Administrative Controls: The First Line of Defense
Before detailing specific PPE, it is crucial to emphasize the importance of engineering and administrative controls. Always handle 1-Acetyl-3,3-dimethylindoline in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Administrative controls, such as restricting access to the handling area and providing thorough training on safety procedures, are also essential.
Personal Protective Equipment: Your Last Line of Defense
The following table summarizes the recommended PPE for handling 1-Acetyl-3,3-dimethylindoline, with detailed explanations in the subsequent sections.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Prevents dermal absorption and skin irritation. Double-gloving is recommended for extended handling. |
| Eye Protection | Chemical Splash Goggles | Protects against accidental splashes that can cause serious eye irritation.[2] |
| Face Protection | Face Shield (in addition to goggles) | Recommended when there is a significant risk of splashing, providing a full barrier for the face.[5] |
| Body Protection | Laboratory Coat (fully buttoned) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the solid form outside of a fume hood to prevent inhalation of dust particles.[4] |
Step-by-Step PPE Protocol: A Self-Validating System
Adherence to a strict, sequential protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the user and the laboratory environment.
Donning Procedure:
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
First Pair of Gloves: Don the first pair of nitrile or neoprene gloves, ensuring they fit snugly.
-
Laboratory Coat: Put on a clean, fully-buttoned laboratory coat.
-
Respiratory Protection: If required, perform a fit check and don your N95 respirator.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.
-
Second Pair of Gloves: Don a second pair of gloves over the first, extending the cuffs over the sleeves of the laboratory coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique to avoid touching the contaminated surface. Dispose of them in the appropriate chemical waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back to the front. Place them in a designated area for decontamination.
-
Laboratory Coat: Unbutton the laboratory coat and remove it by folding it inward, ensuring the contaminated outer surface is contained. Place it in a designated laundry receptacle or disposal bag.
-
Inner Gloves: Remove the inner pair of gloves using the same glove-to-glove technique. Dispose of them in the chemical waste.
-
Hand Hygiene: Immediately wash your hands with soap and water.
Visualizing the PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow for handling 1-Acetyl-3,3-dimethylindoline.
Disposal Plan: A Critical Final Step
Proper disposal of contaminated PPE and chemical waste is essential to protect personnel and the environment.
-
Solid Waste: All disposable PPE (gloves, respirator) and any materials used to clean up spills of 1-Acetyl-3,3-dimethylindoline should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing 1-Acetyl-3,3-dimethylindoline should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Always have a copy of the Safety Data Sheet (SDS) for related compounds readily available for emergency responders.
By adhering to these rigorous safety protocols, researchers can confidently handle 1-Acetyl-3,3-dimethylindoline, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
3-Acetylindole | C10H9NO | CID 12802 - PubChem. National Center for Biotechnology Information. [Link]
-
1-Acetylindoline | CAS#:16078-30-1 | Chemsrc. Chemsrc. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. American Chemistry Council. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
